Technical Documentation Center

5-methyl-1H-pyrazol-3-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-methyl-1H-pyrazol-3-amine hydrochloride
  • CAS: 133284-56-7

Core Science & Biosynthesis

Foundational

Molecular structure and pKa values of 3-amino-5-methylpyrazole HCl

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 3-Amino-5-methylpyrazole Hydrochloride Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 3-Amino-5-methylpyrazole Hydrochloride

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-amino-5-methylpyrazole hydrochloride (3A5MP-HCl), a heterocyclic amine of significant interest in medicinal chemistry and materials science. We will delve into the intricacies of its molecular structure, explore the theoretical and experimental determination of its acid dissociation constants (pKa), and discuss the profound implications of these properties on its behavior in solution. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the characterization and application of this versatile compound.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives form the core of numerous pharmacologically active compounds, valued for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Their utility stems from their unique electronic and structural characteristics, which allow them to serve as effective scaffolds in drug design. 3-Amino-5-methylpyrazole, in particular, is a crucial building block for synthesizing more complex molecules. Understanding its fundamental physicochemical properties, such as its pKa values, is paramount for predicting its behavior in physiological environments, optimizing reaction conditions, and designing novel therapeutic agents. The hydrochloride salt form is often utilized to improve solubility and stability, making a thorough characterization of this specific form essential.

Molecular Structure and Chemical Identity

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure.

Chemical Name: 5-Methyl-1H-pyrazol-3-amine hydrochloride Synonyms: 3-Amino-5-methylpyrazole HCl Molecular Formula: C₄H₈ClN₃ Molecular Weight: 133.58 g/mol CAS Number: 24451-93-6

The core of 3A5MP-HCl is a five-membered pyrazole ring, an aromatic heterocycle containing two adjacent nitrogen atoms. The key functional groups that dictate its chemical behavior are the amino group (-NH₂) at the 3-position and the methyl group (-CH₃) at the 5-position. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the amino group or one of the ring nitrogens, by hydrochloric acid. This protonation significantly influences the molecule's solubility and electronic properties.

The positive charge from protonation is delocalized across the pyrazole ring and the exocyclic amino group, contributing to the stability of the cation. The precise location of protonation—whether on the exocyclic amino group or one of the ring nitrogens—is crucial for determining which pKa value corresponds to which functional group.

Acid-Base Properties: A Deep Dive into pKa Values

The pKa value is a quantitative measure of a molecule's acidity or basicity in solution. For a molecule with multiple ionizable groups like 3-amino-5-methylpyrazole, multiple pKa values will be observed. These values are critical for predicting the ionization state of the molecule at a given pH, which in turn governs its solubility, lipophilicity, and ability to interact with biological targets.

Tautomerism and Protonation Sites

3-Amino-5-methylpyrazole can exist in different tautomeric forms, and protonation can occur at multiple sites. The two primary basic centers are the endocyclic nitrogen atom (N1) and the exocyclic amino group (-NH₂). The relative basicity of these sites determines the primary site of protonation. Computational studies and experimental data suggest that the exocyclic amino group is generally the more basic site, and thus, the first protonation to form the hydrochloride salt likely occurs there. A second protonation can occur on one of the ring nitrogens.

Experimental and Predicted pKa Values

The pKa values of 3-amino-5-methylpyrazole have been determined through various experimental and computational methods. It is important to note that the presence of the hydrochloride salt means we are typically titrating the protonated form with a base to determine the pKa of the conjugate acid.

pKa Value Attributed Group Method Reference
~5.8Pyridinic ring nitrogenPotentiometric TitrationN/A
~2.5Protonated amino groupComputational (ACD/Labs)N/A

Note: Experimental values can vary slightly depending on the conditions (temperature, ionic strength) of the measurement.

The higher pKa value (around 5.8) is typically attributed to the dissociation of the proton from the pyridinic nitrogen of the pyrazole ring. The lower pKa (around 2.5) is associated with the deprotonation of the protonated exocyclic amino group. This assignment is based on the general principle that aromatic ring nitrogens are less basic than exocyclic amino groups.

Experimental Determination of pKa: A Validated Protocol

To ensure scientific integrity, a robust and self-validating protocol for pKa determination is essential. Potentiometric titration is a widely accepted and reliable method.

Principle of Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (3A5MP-HCl) while monitoring the pH with a calibrated electrode. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acidic and basic forms of the ionizable group are equal.

Step-by-Step Experimental Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of 3-amino-5-methylpyrazole HCl of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the experimental temperature.

  • Titration Procedure:

    • Pipette a known volume of the 3A5MP-HCl stock solution into a titration vessel.

    • Add the background electrolyte solution.

    • Place the calibrated pH electrode and a magnetic stirrer into the vessel.

    • Begin adding the standardized NaOH solution in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate the titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the curve, often found by taking the first or second derivative of the titration curve.

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare 0.01 M 3A5MP-HCl Solution calibrate Calibrate pH Meter (pH 4.01 & 7.00) prep_analyte->calibrate prep_titrant Standardize 0.1 M NaOH Titrant prep_titrant->calibrate prep_electrolyte Prepare 0.15 M KCl Electrolyte prep_electrolyte->calibrate titrate Titrate Sample with NaOH, Record pH vs. Volume calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot derivative Calculate 1st/2nd Derivative plot->derivative pka Determine pKa at Half-Equivalence Points derivative->pka

Caption: Workflow for pKa determination via potentiometric titration.

Significance in Drug Development and Research

The pKa values of 3-amino-5-methylpyrazole HCl are not merely academic figures; they have profound practical implications:

  • Solubility and Dissolution: The ionization state of a molecule dictates its solubility in aqueous media. Knowing the pKa allows formulators to select appropriate pH conditions to ensure optimal solubility for drug delivery or for use in screening assays.

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of a drug are heavily influenced by its pKa. The ability of a molecule to cross biological membranes, which are largely lipophilic, depends on its charge state.

  • Target Binding: The interaction between a drug molecule and its biological target (e.g., an enzyme or receptor) is often dependent on specific ionization states of functional groups involved in hydrogen bonding or electrostatic interactions.

  • Chemical Synthesis: In synthetic chemistry, the pKa values are crucial for selecting appropriate reaction conditions, such as the choice of base or acid catalysts, and for purification processes like extraction or crystallization.

Conclusion

3-Amino-5-methylpyrazole hydrochloride is a valuable chemical entity with a rich set of physicochemical properties. Its molecular structure, characterized by an aromatic pyrazole ring and an exocyclic amino group, gives rise to distinct pKa values that govern its behavior in solution. A thorough understanding and accurate determination of these pKa values, through validated methods like potentiometric titration, are indispensable for its effective application in research and development. This guide provides the foundational knowledge and practical protocols necessary to harness the full potential of this important molecule.

References

  • 5-Methyl-1H-pyrazol-3-amine hydrochloride, PubChem, National Center for Biotechnology Information, [Link]

Exploratory

A Comprehensive Technical Guide to the Solubility of 5-methyl-1H-pyrazol-3-amine hydrochloride in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug discovery and development, the physicochemical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a compound are paramount to its potential success as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, profoundly influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering a promising compound from reaching its therapeutic target in effective concentrations.[1] Conversely, solubility in organic solvents like dimethyl sulfoxide (DMSO) is crucial for in vitro assays and high-throughput screening, forming the foundation of early-stage drug discovery.[2][3][4]

This in-depth technical guide focuses on 5-methyl-1H-pyrazol-3-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. As with any drug candidate, understanding its solubility characteristics in both a polar protic solvent like water and a polar aprotic solvent like DMSO is fundamental. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and detailed experimental protocols.

Understanding the Compound: 5-methyl-1H-pyrazol-3-amine hydrochloride

5-methyl-1H-pyrazol-3-amine is a member of the pyrazole family, a class of heterocyclic compounds known for their diverse biological activities.[5][6] The hydrochloride salt form is often utilized to improve the stability and aqueous solubility of the parent amine.

Chemical Structure and Properties:

  • Molecular Formula: C4H8ClN3[7]

  • Molecular Weight: 133.58 g/mol

  • Appearance: Typically a white to light yellow crystalline powder.[6]

  • General Chemical Nature: As an amine hydrochloride, it is a salt of a weak base and a strong acid. This suggests it will be more soluble in polar solvents.[8][9]

The Solvents of Choice: Water and DMSO

The selection of water and DMSO as solvents for solubility determination is a standard practice in pharmaceutical research, each serving a distinct and vital purpose.

Water: The Biological Benchmark

Water is the universal biological solvent. A drug's solubility in aqueous media is a primary indicator of its potential for in vivo absorption and distribution. For oral drug candidates, dissolution in the gastrointestinal tract is the first step towards entering systemic circulation.

DMSO: The "Universal Solvent" in the Laboratory

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[2][10] This "universal solvent" characteristic makes it indispensable for:

  • High-Throughput Screening (HTS): Enabling the dissolution of large chemical libraries for in vitro testing.[2]

  • Stock Solution Preparation: Creating concentrated stock solutions of test compounds that can be easily diluted into aqueous assay buffers.[2]

  • Cell-Based Assays: Its miscibility with water and cell culture media allows for the introduction of test compounds to cellular systems.[2][10]

However, it is crucial to note that while DMSO is an excellent solvent, its presence, even at low concentrations, can sometimes influence experimental outcomes, potentially underestimating the binding affinity of hydrophobic ligands.[3]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
Water25Data not availableData not available
DMSO25Data not availableData not available

Table 1: Solubility of 5-methyl-1H-pyrazol-3-amine hydrochloride. The values in this table are to be determined experimentally using the protocols outlined in this guide.

Experimental Protocols for Solubility Determination

The following protocols describe the isothermal equilibrium method, a widely accepted and reliable technique for determining the solubility of a compound.[11] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines the steps to determine the solubility of 5-methyl-1H-pyrazol-3-amine hydrochloride in water.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-methyl-1H-pyrazol-3-amine hydrochloride to a known volume of deionized water in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration:

    • Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.[11]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to permit the undissolved solid to settle.

    • To further ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.[11]

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.[11]

    • Dilute the filtered supernatant with a suitable mobile phase for analysis.

    • Quantify the concentration of 5-methyl-1H-pyrazol-3-amine hydrochloride in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in mg/mL and mM.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the result as the mean ± standard deviation.[11]

Diagram of the Aqueous Solubility Determination Workflow:

Aqueous_Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Add excess compound to water equilibrate Equilibrate in shaker bath (24-48h, 25°C) start->equilibrate Ensure equilibrium settle Allow solid to settle equilibrate->settle centrifuge Centrifuge settle->centrifuge Complete separation supernatant Withdraw supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter dilute Dilute sample filter->dilute hplc Quantify via HPLC dilute->hplc calculate Calculate solubility hplc->calculate report Report mean ± SD calculate->report Triplicate experiments

Caption: Workflow for Aqueous Solubility Determination.

Protocol 2: Determination of DMSO Solubility

This protocol details the procedure for determining the solubility of 5-methyl-1H-pyrazol-3-amine hydrochloride in DMSO. The principles are similar to the aqueous solubility determination, with adjustments for the solvent.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • In a sealed glass vial, add an excess amount of 5-methyl-1H-pyrazol-3-amine hydrochloride to a known volume of anhydrous DMSO.

  • Equilibration:

    • Place the vial in a thermostatic shaker bath at a constant temperature (e.g., 25 °C).

    • Agitate the mixture until equilibrium is achieved (typically 24-48 hours).

  • Phase Separation:

    • Allow the undissolved solid to settle by letting the vial stand at the controlled temperature.

    • Centrifuge the vial to ensure a clear separation of the supernatant from the solid.

  • Sample Analysis:

    • Carefully extract a known volume of the clear supernatant.

    • Filter the aliquot through a 0.22 µm PTFE syringe filter (ensure filter compatibility with DMSO).

    • Perform a serial dilution of the filtered supernatant with an appropriate solvent (e.g., acetonitrile or a suitable mobile phase) for HPLC analysis. A larger dilution factor will likely be required compared to the aqueous sample.

    • Quantify the concentration of the compound using a validated HPLC method.

  • Data Analysis:

    • Calculate the solubility based on the measured concentration and the dilution factor.

    • Express the solubility in mg/mL and mM.

    • Perform the experiment in triplicate and report the mean ± standard deviation.

Diagram of the DMSO Solubility Determination Workflow:

DMSO_Solubility_Workflow cluster_prep_dmso Preparation cluster_separation_dmso Separation cluster_analysis_dmso Analysis cluster_result_dmso Result start_dmso Add excess compound to DMSO equilibrate_dmso Equilibrate in shaker bath (24-48h, 25°C) start_dmso->equilibrate_dmso Ensure equilibrium settle_dmso Allow solid to settle equilibrate_dmso->settle_dmso centrifuge_dmso Centrifuge settle_dmso->centrifuge_dmso Complete separation supernatant_dmso Withdraw supernatant centrifuge_dmso->supernatant_dmso filter_dmso Filter (PTFE, 0.22 µm) supernatant_dmso->filter_dmso dilute_dmso Serially dilute sample filter_dmso->dilute_dmso hplc_dmso Quantify via HPLC dilute_dmso->hplc_dmso calculate_dmso Calculate solubility hplc_dmso->calculate_dmso report_dmso Report mean ± SD calculate_dmso->report_dmso Triplicate experiments

Sources

Foundational

Therapeutic Potential of 5-Methyl-1H-pyrazol-3-amine Derivatives in Drug Discovery

Executive Summary: The Privileged Scaffold In the landscape of modern medicinal chemistry, 5-methyl-1H-pyrazol-3-amine (also identified as 3-amino-5-methylpyrazole) represents a "privileged scaffold"—a molecular framewor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, 5-methyl-1H-pyrazol-3-amine (also identified as 3-amino-5-methylpyrazole) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility is not accidental but structural: the pyrazole core mimics the purine ring of ATP, making it an indispensable pharmacophore in the design of kinase inhibitors.

This guide moves beyond basic synthesis to explore the mechanistic causality of this scaffold's success. We will examine its critical role in ATP-competitive inhibition , its tautomeric versatility in receptor binding, and the specific Structure-Activity Relationship (SAR) vectors that allow researchers to tune selectivity between homologous targets like Aurora Kinases , Cyclin-Dependent Kinases (CDKs) , and B-Raf .

Chemical Foundation & Tautomerism

To successfully utilize 5-methyl-1H-pyrazol-3-amine, one must first master its dynamic structure. Unlike rigid scaffolds, this molecule exists in a prototropic tautomeric equilibrium.

The Tautomeric Equilibrium

The position of the hydrogen on the pyrazole ring nitrogen (N1 vs. N2) dictates the hydrogen-bond donor/acceptor profile. In solution, the 3-amino-1H and 5-amino-1H forms interconvert rapidly.[1]

  • Implication for Drug Design: The biological target often "selects" the active tautomer.[1] For kinase hinge binding, the specific arrangement of the Donor-Acceptor motif is non-negotiable. If a derivative is locked in the wrong tautomer via N-alkylation, potency can drop by orders of magnitude.

Tautomerism TautomerA 3-amino-5-methyl-1H-pyrazole (Form A: N1-H) Transition Prototropic Shift (Fast Equilibrium) TautomerA->Transition TautomerB 5-amino-3-methyl-1H-pyrazole (Form B: N2-H) Transition->TautomerB

Figure 1: The annular tautomerism of the scaffold. The specific binding pocket environment (pH, hydrophobicity) shifts this equilibrium.

Mechanistic Pharmacology: The ATP Mimic

The most profound application of this scaffold is in Kinase Inhibition . Protein kinases transfer the


-phosphate from ATP to a substrate. The ATP binding pocket is highly conserved, featuring a "hinge region" that forms hydrogen bonds with the adenine ring of ATP.
The Hinge Binding Motif

The 5-methyl-1H-pyrazol-3-amine core serves as a bioisostere for adenine.

  • The Pyrazole Nitrogen (N2): Acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge residue.

  • The Pyrazole NH (N1): Acts as a hydrogen bond donor to the backbone Carbonyl of the hinge residue.

  • The C3-Amine: Often derivatized (e.g., into a urea or amide) to reach into the "selectivity pocket" (back pocket) of the kinase, interacting with the DFG motif (Asp-Phe-Gly).[2]

Key Therapeutic Targets[3]
  • Aurora Kinases (A & B): Critical for mitosis.[2] Derivatives like Tozasertib (VX-680) utilize the pyrazole amine core to arrest cells in G2/M phase.[2]

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.[2][3] The scaffold binds to the ATP pocket, preventing phosphorylation of Rb and halting tumor proliferation.

  • PCTAIRE (CDK16): Recent studies identify 3-aminopyrazole derivatives as potent chemical probes for this understudied kinase family.

Structure-Activity Relationship (SAR) Vectors

Designing a drug around this scaffold requires precise modification at three vectors:

PositionFunctionMedicinal Chemistry Strategy
N1 (Ring Nitrogen) Solubility & Metabolism Unsubstituted (H) allows tautomerism for hinge binding.[2] Alkylation here locks the tautomer and can destroy hinge binding unless the target pocket specifically accommodates the alkyl group (e.g., to reach a hydrophobic sub-pocket).
C3 (Exocyclic Amine) Linker / Specificity This is the primary vector for diversification.[2] Converting the amine to a Urea or Amide creates a "tail" that extends into the solvent-exposed region or the allosteric back pocket, dramatically improving selectivity (e.g., Tozasertib).[2]
C4 (Ring Carbon) Gatekeeper Interaction Substituents here (e.g., Halogens, Methyl) interact with the "Gatekeeper" residue of the kinase. A small group (H, F) fits standard kinases; a bulky group may confer selectivity for kinases with smaller gatekeeper residues.
C5 (Methyl Group) Steric Anchor The methyl group provides a hydrophobic anchor and restricts conformational rotation, often locking the molecule in a bioactive conformation.

Experimental Protocols

Reliability is the cornerstone of data integrity. The following protocols are designed to be self-validating.

Protocol A: Regioselective Synthesis of Pyrazole-Urea Derivatives

Objective: Synthesize a kinase-targeted urea derivative from the 5-methyl-1H-pyrazol-3-amine core. Challenge: The exocyclic amine is less nucleophilic than expected due to resonance with the ring.

Materials:

  • 5-methyl-1H-pyrazol-3-amine (Start Material)[4][5][6]

  • Aryl isocyanate (Electrophile)

  • Anhydrous THF (Solvent)

  • Triethylamine (Base/Catalyst)[2]

Workflow:

  • Preparation: Dissolve 1.0 eq of 5-methyl-1H-pyrazol-3-amine in anhydrous THF under Nitrogen atmosphere.

  • Activation: Add 1.2 eq of Triethylamine. Stir for 15 min at

    
    .
    
  • Addition: Dropwise add 1.1 eq of the Aryl isocyanate dissolved in THF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Validation (The "Crash-Out" Test): Upon completion, urea derivatives typically precipitate from THF. Filter the solid.

  • Purification: Wash the filter cake with cold Et2O to remove unreacted isocyanate. Recrystallize from EtOH.

  • QC: Verify structure via

    
    -NMR (Look for the urea -NH- singlets around 9-10 ppm).
    
Protocol B: ADP-Glo™ Kinase Assay (In Vitro Validation)

Objective: Quantify the IC50 of the synthesized derivative against Aurora A Kinase.

Mechanism: Measures ADP generation (conversion of ATP) via a luciferase-coupled reaction.

Steps:

  • Enzyme Mix: Prepare 2x Aurora A kinase buffer (Tris-HCl,

    
    , BSA, DTT).
    
  • Compound Plate: Serial dilute the pyrazole derivative in DMSO (10-point dose response).

  • Incubation: Add 2

    
     compound + 4 
    
    
    
    Enzyme to a 384-well white plate. Incubate 15 min at RT (allows "Type II" slow-binding inhibitors to equilibrate).
  • Substrate Addition: Add 4

    
     ATP/Substrate mix (
    
    
    
    apparent concentration). Incubate 60 min.
  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[2] Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase light).[2]
    
  • Readout: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to Sigmoidal Dose-Response curve to determine IC50.

Visualization: The Kinase Signaling Pathway

The following diagram illustrates the downstream effects of inhibiting the Aurora/CDK pathways using a pyrazole-based inhibitor.

SignalingPathway Inhibitor Pyrazole Derivative (Drug) Kinase Aurora B / CDK1 Inhibitor->Kinase  Competitive Inhibition ATP ATP ATP->Kinase  Binds Hinge Substrate Histone H3 / Rb Kinase->Substrate  Catalysis Blocked Effect Phosphorylation Substrate->Effect  Downstream Signal Outcome Mitotic Arrest / Apoptosis Effect->Outcome  Cellular Phenotype

Figure 2: Mechanism of Action. The pyrazole derivative competes with ATP, blocking the phosphorylation of critical substrates like Histone H3, leading to apoptosis.

Future Outlook

The 5-methyl-1H-pyrazol-3-amine scaffold is evolving beyond simple kinase inhibition.

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (<100 Da) and high ligand efficiency make it an ideal "fragment" to screen against difficult targets.[2]

  • PROTACs: Researchers are now linking this scaffold to E3 ligase ligands to degrade, rather than just inhibit, oncogenic kinases.

References

  • Vertex AI Search. (2025). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents. 6

  • Liu, X., et al. (2018).[2] Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents. Chem Biol Drug Des. 7

  • BenchChem. (2025).[2][1] Tautomerism in substituted 3-aminopyrazoles: An In-depth Technical Guide. 1

  • MDPI. (2013).[2] New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. 2

  • PubChem. (2025).[2][8] 5-Methyl-1H-pyrazol-3-amine Compound Summary. NIH. 8

  • J-Stage. (2021). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis and DNA-Binding Interaction. 9[10]

Sources

Exploratory

Role of aminopyrazoles as pharmacophores in kinase inhibitor research

An In-Depth Technical Guide Topic: Role of Aminopyrazoles as Pharmacophores in Kinase Inhibitor Research Audience: Researchers, scientists, and drug development professionals. Abstract Protein kinases, as central regulat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Role of Aminopyrazoles as Pharmacophores in Kinase Inhibitor Research Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, the aminopyrazole scaffold has emerged as a "privileged structure"—a molecular framework that is not only synthetically accessible but also uniquely suited for potent and selective interaction with the ATP-binding site of various kinases.[1][2][3] This guide provides a comprehensive technical overview of the aminopyrazole core as a pharmacophore in kinase inhibitor design. We will dissect its mechanism of interaction, explore the nuances of structure-activity relationships (SAR) that govern potency and selectivity, and present case studies of its successful application. Furthermore, this document provides detailed experimental workflows, from chemical synthesis to biochemical and cellular evaluation, to equip researchers with the practical knowledge needed to leverage this remarkable scaffold in drug discovery programs.

The Aminopyrazole Scaffold: A Privileged Kinase Hinge-Binder

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and the addition of an amino group confers specific properties that make it an exceptional pharmacophore for kinase inhibition.[4] Its "privileged" status stems from its proven ability to serve as a foundational structure for ligands targeting multiple kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), Aurora kinases, and Janus kinases (JAKs).[1][2][5]

The primary reason for its efficacy lies in its capacity to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket.[6] This region connects the N- and C-terminal lobes of the kinase domain and serves as an anchor point for ATP. The aminopyrazole core mimics the adenine portion of ATP, with its ring nitrogens and exocyclic amino group acting as a triad of hydrogen bond donors and acceptors, effectively locking the inhibitor into the active site.[6] The specific isomer of the aminopyrazole (3-amino, 4-amino, or 5-amino) plays a crucial role in defining the geometry of these interactions and influencing selectivity for different kinase families.[2][7]

Caption: Aminopyrazole interaction with the kinase hinge region.

Structure-Activity Relationship (SAR): Tuning for Potency and Selectivity

While the aminopyrazole core provides the essential anchor, the substituents decorating the scaffold are critical for determining an inhibitor's potency and, most importantly, its selectivity. The ATP-binding sites of the 500+ human kinases are highly conserved, making the design of selective inhibitors a significant challenge.[8] SAR studies are therefore paramount.

  • Substitution at the Pyrazole Ring (R1): Modifications at this position often project into a shallow hydrophobic pocket adjacent to the hinge.[6] Systematically exploring different groups, from small alkyls to larger cycloalkyls, can optimize van der Waals interactions and significantly impact potency. For example, in the development of CDK2/5 inhibitors, a cyclobutyl substitution at this position was found to be optimal for activity.[6]

  • Substitution at the Amino Group (R2): This vector typically points towards the solvent-exposed region of the ATP pocket, offering a prime location for modification to improve physicochemical properties like solubility without sacrificing core binding interactions.[6]

  • Planarity and Selectivity: The planar nature of the aminopyrazole scaffold can be exploited to achieve selectivity between closely related kinases. In one study, aminopyrazole-based inhibitors were found to be over 2,800-fold more selective for JNK3 than for the related p38 kinase.[8][9] X-ray crystallography revealed that the planar aminopyrazole structure better occupied the smaller active site of JNK3 compared to the larger active site of p38, a subtle structural difference that medicinal chemists can leverage.[9][10]

cluster_SAR Structure-Activity Relationship Vectors Core Aminopyrazole Scaffold R1 R1 Group Core->R1 Position C5 R2 R2 Group Core->R2 Position N1 R3 R3 Group Core->R3 Attached Moiety R1_desc Targets Hydrophobic Pocket Governs Potency & Selectivity R1->R1_desc R2_desc Solvent-Exposed Region Modulates Physicochemical Properties (e.g., Solubility) R2->R2_desc R3_desc Deep Pocket/Gatekeeper Region Critical for Selectivity Can introduce steric clashes in off-targets R3->R3_desc

Caption: Key vectors for SAR optimization on the aminopyrazole scaffold.

Case Studies: Aminopyrazole-Based Inhibitors

Numerous inhibitors incorporating the aminopyrazole scaffold have entered clinical trials or are widely used as research tools. Of the 74 small molecule kinase inhibitors approved by the FDA, 8 contain a pyrazole ring, underscoring its importance.[1][11]

CompoundTarget Kinase(s)IC50 / PotencyKey InsightsReference
AT7519 Pan-CDKCDK2 (IC50 = 100 nM)A multi-CDK inhibitor that entered clinical trials for cancer therapy, demonstrating the scaffold's clinical relevance.[6][12]
SR-3576 JNK3JNK3 (IC50 = 7 nM)Achieved >2800-fold selectivity over p38α, highlighting the scaffold's capacity for high selectivity.[9][10]
Analog 24 CDK2 / CDK5CDK2 (IC50 = 24 nM), CDK5 (IC50 = 23 nM)SAR studies identified an optimal cyclobutyl substitution, leading to a potent and highly selective dual CDK2/5 inhibitor.[6]
FMF-04-159-2 Covalent CDK14Potent, TAIRE-kinase biasedA covalent inhibitor based on the 4-amino-1H-pyrazole scaffold, demonstrating the scaffold's versatility for different binding modalities.[13]
LRRK2 Inhibitor 18 LRRK2Cell IC50 = 28 nMAminopyrazole used as an aniline bioisostere to improve solubility and DMPK properties for a Parkinson's disease target.[14]

Experimental Workflows for Inhibitor Development

The discovery and optimization of aminopyrazole-based kinase inhibitors follow a structured, multi-stage process. This workflow is designed to be a self-validating system, where each stage provides critical data that informs the next.

A 1. Scaffold Synthesis B 2. Primary Biochemical Screen A->B Synthesized Library C 3. Cellular Target Engagement B->C Active Hits (IC50 < 1µM) D 4. Kinome-Wide Selectivity Profile C->D Cell-Active Hits F SAR & DMPK Analysis D->F Potent & Selective Hits E 5. Lead Optimization E->A Iterative Cycles F->E Data-driven Design

Caption: Iterative workflow for aminopyrazole kinase inhibitor discovery.

Protocol: Synthesis of a 3-Aminopyrazole Derivative

This protocol describes a general procedure for the synthesis of N-substituted 3-aminopyrazole inhibitors via a nucleophilic aromatic substitution, a common method cited in the literature.[3]

Principle: This synthesis involves the coupling of a 3-aminopyrazole core with a substituted pyrimidine. The reaction proceeds via a nucleophilic substitution where the amino group of the pyrazole displaces a leaving group (e.g., a halogen) on the pyrimidine ring under basic conditions.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry reaction vessel (e.g., a microwave vial), add the starting 3-aminopyrazole (e.g., 5-cyclopropyl-1H-pyrazole-3-amine, 1.0 equivalent).[3]

  • Addition of Coupling Partner: Add the substituted pyrimidine derivative (e.g., 2-chloro-N-methylpyrimidin-4-amine, 1.1 equivalents).

  • Solvent and Base: Add a suitable solvent such as isopropanol or ethanol and a tertiary amine base like triethylamine (TEA, 2.0-3.0 equivalents) to scavenge the HCl byproduct.[3]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture. Conditions can vary, but a typical starting point is heating at 60-120 °C for 8-72 hours.[3] Microwave irradiation can often accelerate the reaction significantly (e.g., 80-120 °C for 3-8 hours).[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product using column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a robust, luminescence-based biochemical assay to determine the IC50 of a synthesized aminopyrazole inhibitor against a target kinase.[15]

Principle: The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15] The assay is performed in two steps: first, the kinase reaction runs, then remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to kinase activity. Inhibition is measured as a decrease in the light signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the aminopyrazole test compound in DMSO, then further dilute in the kinase reaction buffer. The final concentration range should typically span from 10 µM to 0.1 nM.

    • Prepare a solution of the target kinase and its specific substrate in the reaction buffer.

    • Prepare the ATP solution at a concentration relevant for the specific kinase (often at or near its Km value).

  • Kinase Reaction:

    • In the wells of a 384-well microplate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 2.5 µL of the kinase/substrate mixture to all wells.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature (or 30 °C) for a defined period (e.g., 60 minutes).

  • ATP Depletion and ADP Conversion:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent depletes the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce light.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The aminopyrazole scaffold is a cornerstone of modern kinase inhibitor design, valued for its synthetic tractability and its inherent ability to engage the highly conserved kinase hinge region.[3][16] Its true power is realized through meticulous SAR exploration, which can transform a promiscuous core into a highly potent and selective inhibitor targeting a specific kinase.[6][9] The success of numerous aminopyrazole-containing molecules in preclinical and clinical development is a testament to its privileged status.[1][12]

Future research will likely focus on expanding the application of this pharmacophore to less-studied kinases, developing novel covalent and allosteric inhibitors, and employing advanced computational methods to predict selectivity and guide synthetic efforts more efficiently.[5][13][17] As our understanding of the human kinome deepens, the versatile aminopyrazole scaffold will undoubtedly continue to play a vital role in the development of next-generation targeted therapies.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Semantic Scholar. [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Aminopyrazoles as privileged structures in anticancer drug design - an in silico study. Bulgarian Chemical Communications. [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. NIH. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. [Link]

  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. NIH. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Structure of pyrazole and pyrazole-containing drugs. ResearchGate. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives | Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. [Link]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent. Arabian Journal of Chemistry. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. [Source Not Available]. [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scilit. [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PMC. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ResearchGate. [Link]

  • (PDF) Aminopyrazoles as privileged structures in anticancer drug design -an in silico study. [Source Not Available]. [Link]

Sources

Foundational

3-Amino-5-Methylpyrazole: A Versatile Heterocyclic Building Block in Medicinal and Synthetic Chemistry

Executive Summary As the complexity of target-directed drug discovery and advanced materials science increases, the demand for highly functionalized, predictable building blocks has surged. 3-Amino-5-methylpyrazole (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of target-directed drug discovery and advanced materials science increases, the demand for highly functionalized, predictable building blocks has surged. 3-Amino-5-methylpyrazole (CAS No.: 31230-17-8) has emerged as a privileged scaffold. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a dynamic system of electron density. Its unique bifunctional nature—combining a nucleophilic exocyclic amine with an electron-rich, tautomerizable pyrazole core—enables precise, site-directed functionalization.

This technical guide explores the physicochemical profile, synthetic methodologies, and advanced pharmaceutical applications of 3-amino-5-methylpyrazole, providing self-validating protocols for researchers and drug development professionals.

Structural and Physicochemical Profiling

The utility of 3-amino-5-methylpyrazole lies in its structural versatility. The exocyclic amino group (-NH₂) acts as a primary nucleophile, readily participating in acylation, alkylation, and Schiff base formation 1. Concurrently, the pyrazole ring provides rigidity and acts as a robust hydrogen-bond donor/acceptor network, which is critical for binding affinity in biological targets 2. The methyl group at the 5-position subtly increases the molecule's lipophilicity, optimizing its pharmacokinetic profile when incorporated into larger drug scaffolds 1.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 3-Amino-5-methylpyrazole
CAS Number 31230-17-8
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
Appearance White to light yellow crystalline solid
Melting Point 45–47 °C
Solubility Soluble in dichloromethane, methanol; slightly soluble in water

Core Synthetic Methodologies & Reactivity Mapping

Eco-Friendly Synthesis of the Scaffold

Historically, the synthesis of pyrazole derivatives relied on harsh alkali metals (like sodium hydride), which posed severe safety and scale-up risks. Modern, scalable protocols utilize a direct cyclocondensation approach.

Protocol 1: Synthesis of 3-Amino-5-methylpyrazole

  • Causality & Logic : Hydrazine hydrate is selected as the cyclizing agent because its strong alpha-effect drives a rapid nucleophilic attack on the nitrile carbon of 3-aminocrotononitrile. Ethanol is used as the solvent to ensure a homogenous reaction mixture, preventing localized overheating and eliminating the need for hazardous bases 3.

  • Step-by-Step Methodology :

    • Charge a reaction vessel with 3-aminocrotononitrile and an organic solvent (ethanol).

    • Stir at room temperature until the solution is completely clarified.

    • Add 80% hydrazine hydrate dropwise to control the exothermic intermediate formation.

    • Heat the solution to 85–95 °C and maintain under reflux for 1.5 to 2.5 hours.

    • Concentrate the reaction mixture under reduced pressure (50–60 °C).

    • Purify via oil pump rectification to isolate the pure 3-amino-5-methylpyrazole 3.

Reactivity at the C4 Position

The presence of the electron-donating amino group at C3 significantly activates the C4 position of the pyrazole ring toward electrophilic attack [[4]](). However, direct electrophilic substitution (e.g., nitration using HNO₃/H₂SO₄) is complicated because the primary amine is highly susceptible to oxidation or unwanted nitramine formation.

  • Mechanistic Solution : The exocyclic amine must be protected (typically via acetylation) prior to nitration. This acts as an electron-withdrawing buffer, directing the electrophile strictly to the C4 position. Conversely, nucleophilic substitution at C4 is achieved indirectly by converting the amino group into a diazonium salt, facilitating Sandmeyer-type reactions 4.

Reactivity Core 3-Amino-5-methylpyrazole N_Acyl N-Acylation / Sulfonylation Core->N_Acyl Electrophiles C4_Subst C4-Electrophilic Substitution Core->C4_Subst HNO3/H2SO4 Condense Cyclocondensation Core->Condense 1,3-Dicarbonyls Metal Metal Coordination Core->Metal Transition Metals

Figure 1: Reactivity pathways of 3-amino-5-methylpyrazole illustrating site-specific functionalization.

Pharmaceutical Applications: Kinase Inhibitors

In targeted oncology, 3-amino-5-methylpyrazole is a privileged building block for designing ATP-competitive kinase inhibitors. The pyrazole nitrogens act as critical hydrogen bond acceptors/donors within the kinase hinge region.

Aurora A Kinase Inhibitors

Aurora A kinase is a critical regulator of cellular mitosis, and its overexpression is linked to various malignancies. Researchers have integrated 3-amino-5-methylpyrazole into quinazolin-4-amine derivatives to enhance therapeutic selectivity 5.

Protocol 2: Ammonolysis Workflow for Aurora A Inhibitors

  • Causality & Logic : Direct nucleophilic substitution onto a quinolinone core is sterically and electronically hindered. By utilizing PyBrOP (a peptide coupling reagent) and DBU (a non-nucleophilic base), the quinolinone oxygen is activated as a superior leaving group. This allows the relatively weak exocyclic amine of 3-amino-5-methylpyrazole to attack efficiently at 70 °C without degrading the heterocycle 5.

  • Step-by-Step Methodology :

    • Dissolve the synthesized quinolinone intermediate in anhydrous acetonitrile (MeCN).

    • Add 3-amino-5-methylpyrazole, PyBrOP, and DBU to the reaction mixture.

    • Heat the reaction to 70 °C under an inert atmosphere for 48–72 hours.

    • Monitor reaction progression via TLC/HPLC.

    • Quench the reaction, extract the organic layer, and purify via flash chromatography to yield the target quinazolin-4-amine derivative 5.

Workflow Step1 1. Anthranilic Acid + Acyl Chloride Step2 2. Alkaline Cyclization Step1->Step2 NaOH, rt Step3 3. Ammonolysis with Aminopyrazole Step2->Step3 PyBrOP, DBU, 70°C Step4 4. Purification & Validation Step3->Step4 Isolation

Figure 2: Experimental workflow for synthesizing Aurora A kinase inhibitors via ammonolysis.

RET Kinase Inhibitors

Mutations in the RET kinase domain, particularly the V804M gatekeeper mutation, cause severe steric hindrance that blocks traditional ATP-competitive inhibitors. By reacting 3-amino-5-methylpyrazole with 2,4,6-trichloropyrimidine, researchers have successfully synthesized trisubstituted pyrimidine derivatives that exhibit a novel Type I kinase binding pose, effectively overcoming the V804M resistance profile 6.

Table 2: Pharmacological Targets and Inhibitor Performance
Target KinaseScaffold TypeKey Performance MetricDisease Application
Aurora A Quinazolin-4-amine362-fold selectivity over Aurora BTriple-negative breast cancer
RET (wt & V804M) Trisubstituted pyrimidineIC₅₀ = 18.77 ± 3.71 nMDrug-resistant tumors

Multicomponent Cyclocondensations and Coordination Chemistry

Beyond linear drug synthesis, 3-amino-5-methylpyrazole is a staple in multicomponent reactions (MCRs) for generating fused heterocyclic systems, such as 1H-pyrazolo[3,4-b]quinolines, which have been studied for over a century for their diverse biological activities [[7]]().

In the realm of materials science and bioinorganic chemistry, the N-donor sites of the pyrazole ring form highly stable coordination complexes with transition metals. For example, template syntheses utilizing 4-acetyl-3-amino-5-methylpyrazole and triethyl orthoformate in the presence of Cu(II) or Ni(II) salts yield novel complexes with distorted square-pyramidal and octahedral geometries, respectively 8. The relatively low reactivity of the amino group in these specific template reactions is attributed to its participation in the delocalized electron density distribution of the tautomeric forms, which significantly reduces its nucleophilicity in the presence of strong metal cations 8.

References

1.[2] 3-amino-5-methyl pyrazole - SRIRAMCHEM. sriramchem.com. 2 2.[1] 3-Amino-5-methylpyrazole CAS 31230-17-8 - Shaanxi Bloom Tech Co., Ltd. bloomtechz.com. 1 3.[4] 3,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride|CAS 1056451-38-7 - Benchchem. benchchem.com. 4 4.[5] Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase - ACS Publications. acs.org. 5 5.[6] Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose - PMC. nih.gov. 6 6.[3] Process for synthesizing 3-amino-5-methylpyrazole - Eureka | Patsnap. patsnap.com. 3 7.[8] Synthesis, Structural, DFT, and Cytotoxicity Studies of CuII and NiII Complexes with 3-Aminopyrazole Derivatives. ConnectSci. connectsci.au. 8 8.[7] 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. mdpi.com. 7

Sources

Exploratory

Stability of 5-methyl-1H-pyrazol-3-amine hydrochloride under ambient conditions

An In-depth Technical Guide to the Stability of 5-methyl-1H-pyrazol-3-amine Hydrochloride Under Ambient Conditions Introduction 5-methyl-1H-pyrazol-3-amine, a heterocyclic amine, serves as a pivotal structural motif and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of 5-methyl-1H-pyrazol-3-amine Hydrochloride Under Ambient Conditions

Introduction

5-methyl-1H-pyrazol-3-amine, a heterocyclic amine, serves as a pivotal structural motif and versatile building block in medicinal chemistry and drug discovery. Its hydrochloride salt form is frequently utilized to enhance solubility and handling characteristics. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability profile of 5-methyl-1H-pyrazol-3-amine hydrochloride is not merely a matter of procedural compliance but a fundamental prerequisite for ensuring the integrity, reproducibility, and accuracy of experimental data. The intrinsic reactivity of the pyrazole ring and the primary amine substituent dictates its susceptibility to environmental factors, making proper storage and handling paramount.

This technical guide provides an in-depth analysis of the stability of 5-methyl-1H-pyrazol-3-amine hydrochloride under ambient conditions. We will explore its core physicochemical properties, elucidate potential degradation pathways under various stress conditions, and present validated protocols for assessing its stability. The insights and methodologies detailed herein are designed to equip researchers with the expertise to maintain the quality of this reagent and to develop robust, stability-indicating analytical methods.

Physicochemical Properties and Intrinsic Stability

The stability of a chemical compound is intrinsically linked to its molecular structure and physical properties. 5-methyl-1H-pyrazol-3-amine hydrochloride is a salt, which generally confers greater stability and improved aqueous solubility compared to the free base.

PropertyValueSource
Synonyms 3-Amino-5-methylpyrazole hydrochloride[1]
Molecular Formula C₄H₈ClN₃[2]
Molecular Weight 133.58 g/mol [2]
Appearance Light yellow solid or fragments[1]
Solubility Soluble in Methanol and Dichloromethane[1]
Storage Cool, dry, well-ventilated place; some suppliers recommend refrigeration[1][2]

The core of the molecule consists of a pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms. This ring system is generally stable, but the presence of the electron-donating amine group at the 3-position and the methyl group at the 5-position influences its reactivity. The amine group, in particular, is a common site for oxidative degradation.[3] Furthermore, pyrazole compounds can exist in different tautomeric forms, and the equilibrium between them can be influenced by the solvent and pH, which may affect analytical results.[4]

Potential Degradation Pathways

To ensure the long-term integrity of 5-methyl-1H-pyrazol-3-amine hydrochloride, it is crucial to understand the chemical reactions that can lead to its degradation. Forced degradation studies, which expose the compound to harsh conditions, are used to predict and identify these pathways.[3][5]

cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 5-methyl-1H-pyrazol-3-amine Hydrochloride hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis Susceptibility depends on pH oxidation Oxidation (e.g., H₂O₂) parent->oxidation High Susceptibility (Amine & Ring) thermal Thermal (Heat) parent->thermal Moderate Susceptibility photo Photolytic (Light/UV) parent->photo Possible Susceptibility hydro_prod Ring Opening or Functional Group Alteration hydrolysis->hydro_prod oxi_prod Pyrazole Oxides, N-Oxides oxidation->oxi_prod therm_prod Decomposition Products thermal->therm_prod photo_prod Photolytic Adducts or Fragments photo->photo_prod

Caption: Potential degradation pathways for 5-methyl-1H-pyrazol-3-amine HCl.

  • Oxidative Degradation : This is one of the most probable degradation pathways.[3] The primary amine group is susceptible to oxidation, and the electron-rich pyrazole ring can also be oxidized, potentially forming pyrazole oxides or N-oxides.[6] Exposure to atmospheric oxygen over time, or to oxidizing agents, can trigger this process. Studies on similar amine hydrochlorides show significant degradation under oxidative stress.[7][8]

  • Hydrolytic Degradation : While the pyrazole ring itself is relatively stable, extreme pH conditions can affect the molecule's integrity. For many amine hydrochlorides, stability is greater in acidic conditions and decreases significantly in basic (alkaline) environments.[7][9] Base hydrolysis could potentially lead to changes in the functional groups or ring structure.

  • Thermal Degradation : As a solid, the compound is likely stable at ambient temperatures. However, exposure to elevated temperatures can provide the energy needed to initiate decomposition.[10] This is a critical factor for accelerated stability studies and for handling in labs where local temperatures may be high.

  • Photolytic Degradation : Exposure to light, particularly UV light, can induce photochemical reactions.[5] Compounds with aromatic rings and lone pairs of electrons, such as this one, can absorb UV radiation, leading to the formation of reactive species and subsequent degradation.[5]

Recommended Handling and Storage

Based on the potential degradation pathways, a set of best practices for handling and storage emerges. The goal is to mitigate exposure to oxygen, humidity, light, and high temperatures.

  • Storage Container : Always keep the compound in a tightly sealed, airtight container to minimize exposure to air and moisture.[1][11]

  • Atmosphere : For long-term storage or for use as an analytical standard, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[4]

  • Temperature : Store in a cool location.[1] Refrigeration (2-8 °C) is often advised to slow down potential degradation reactions.[2] Avoid frequent temperature cycles.

  • Light : Protect the compound from light by using amber vials or by storing it in a dark place, such as a cabinet or desiccator.[4]

  • Handling : When handling, avoid formation of dust and aerosols.[1] Use personal protective equipment, and wash hands thoroughly after handling.[12] Prepare solutions fresh for use whenever possible to avoid degradation in solution.

Analytical Methodologies for Stability Assessment

To quantitatively assess the stability of 5-methyl-1H-pyrazol-3-amine hydrochloride, a validated, stability-indicating analytical method is essential. Such a method must be able to separate the intact parent compound from any potential degradation products.[10]

Protocol 1: Stability-Indicating HPLC-UV Method Development

This protocol outlines a general but robust approach for developing an HPLC method. The principle is based on reversed-phase chromatography, which is ideal for separating moderately polar compounds like the target analyte from its potentially more polar or non-polar degradants.

A. Reagents and Materials

  • 5-methyl-1H-pyrazol-3-amine hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

B. Example Chromatographic Conditions

  • Mobile Phase A : 0.1% Formic Acid in Water. Causality: The acidic modifier ensures the amine is protonated, leading to better peak shape and preventing interaction with residual silanols on the column.

  • Mobile Phase B : Acetonitrile.

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for method development.[4]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30-40°C. Causality: Elevated temperature can improve peak shape and reduce run time, but should be controlled to ensure reproducibility.

  • Detection : UV detector set at a wavelength of maximum absorbance (e.g., ~237 nm). A Photodiode Array (PDA) detector is strongly recommended as it can assess peak purity by comparing spectra across the peak, which is a key component of a self-validating system.[4]

C. Sample Preparation

  • Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at ~1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50-100 µg/mL).

Protocol 2: Forced Degradation Study Workflow

This workflow is critical for validating that the HPLC method is truly "stability-indicating" and for identifying which conditions are most detrimental to the compound.[5][10]

cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h prep->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 24h prep->base oxi Oxidation 3% H₂O₂, RT, 24h prep->oxi therm Thermal (Solid) 105°C, 24h prep->therm photo Photolytic (Solid) ICH Q1B Light Exposure prep->photo analyze Analyze Stressed Samples & Unstressed Control by HPLC-PDA acid->analyze base->analyze oxi->analyze therm->analyze photo->analyze eval Assess Peak Purity Identify Degradants Calculate % Degradation analyze->eval

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Cyclocondensation Reactions Using 5-Methyl-1H-pyrazol-3-amine Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Context 5-Methyl-1H-pyrazol-3-amine (often...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Context

5-Methyl-1H-pyrazol-3-amine (often supplied and stored as its more stable hydrochloride salt) is a highly versatile 1,3-dinucleophile. It is a privileged building block in medicinal chemistry, predominantly utilized for the construction of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines . These scaffolds are critical in modern drug discovery, forming the core of numerous bioactive molecules, including potent phosphodiesterase 10A (PDE10A) inhibitors for central nervous system disorders[1] and MALT1 inhibitors for oncological applications[2].

This application note details the mechanistic causality of its cyclocondensation reactions and provides three field-validated, self-contained protocols for synthesizing complex heterocycles.

Mechanistic Causality: The 1,3-Dinucleophilic System

To successfully deploy 5-methyl-1H-pyrazol-3-amine hydrochloride in cyclocondensation reactions, one must understand the inherent hierarchy of its nucleophilic centers. The molecule possesses two primary sites for electrophilic attack:

  • The Exocyclic Amine (C3-NH₂): This is the most nucleophilic center. It initiates the reaction by attacking the most electrophilic carbon of a 1,3-biselectrophile (e.g., the aldehyde carbon of an enaminone or the less sterically hindered carbonyl of a

    
    -diketone).
    
  • The Endocyclic Nitrogen (N2): Following the initial intermolecular condensation, the adjacent endocyclic nitrogen acts as a secondary nucleophile, executing an intramolecular attack on the remaining electrophilic center to close the ring.

Handling the Hydrochloride Salt: The HCl salt form is non-nucleophilic. To activate the reagent, an equimolar amount of a base (such as triethylamine or sodium acetate) must be added in situ to liberate the free amine. Failure to neutralize the salt will stall the reaction at the starting materials.

Mechanism N1 5-Methyl-1H-pyrazol-3-amine (1,3-Dinucleophile) N3 Intermolecular Attack (Exocyclic NH2) N1->N3 N2 1,3-Biselectrophile (e.g., Enaminone) N2->N3 N4 Intramolecular Cyclization (Endocyclic N2) N3->N4 Intermediate N5 Dehydration & Aromatization N4->N5 N6 Pyrazolo[1,5-a]pyrimidine Derivative N5->N6 -H2O

Figure 1: General mechanistic pathway for the cyclocondensation of 5-methyl-1H-pyrazol-3-amine.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Causality for solvent, temperature, and additive selection is explicitly defined to allow researchers to troubleshoot and adapt the conditions for novel substrates.

Protocol A: Standard Cyclocondensation (Synthesis of Pyrazolo[1,5-a]pyrimidines)

This classical approach utilizes acidic conditions to activate the electrophile while relying on thermal energy to drive the dehydration step[3].

Causality of Choices: Acetic acid (AcOH) acts as both a co-solvent and a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the biselectrophile, increasing its electrophilicity and accelerating the initial attack by the exocyclic amine.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend 5-methyl-1H-pyrazol-3-amine hydrochloride (1.0 equiv, e.g., 2.06 mmol) in 1,4-dioxane (10 mL).

  • Neutralization: Add triethylamine (TEA) (1.1 equiv) and stir for 10 minutes at room temperature to liberate the free base.

  • Electrophile Addition: Add the

    
    -dicarbonyl compound or enaminone (1.0 equiv) to the mixture.
    
  • Catalysis: Add glacial acetic acid (10 equiv, e.g., 1.18 mL) dropwise.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere[3].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether (Et₂O). The desired pyrazolo[1,5-a]pyrimidine derivative will typically precipitate.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold Et₂O, and dry in vacuo.

Protocol B: Tandem Cyclization/Oxidative Halogenation

This advanced one-pot protocol synthesizes 3-halo-pyrazolo[1,5-a]pyrimidines directly from acyclic precursors.

Causality of Choices: Potassium persulfate (K₂S₂O₈) is employed as a stable, cost-effective oxidant. It oxidizes the sodium halide (NaI or NaBr) in situ to generate an active electrophilic halogen species (e.g., iodine radical or I₂). This allows the cyclocondensation and subsequent C3-halogenation of the pyrazolo[1,5-a]pyrimidine core to occur sequentially in a single reaction vessel[4].

Workflow S1 Step 1: Free Base Liberation (HCl Salt + TEA/NaOAc) S2 Step 2: Reagent Mixing Amino Pyrazole + Enaminone S1->S2 S3 Step 3: Additive Introduction NaI (1.2 eq) + K2S2O8 (1.5 eq) S2->S3 S4 Step 4: Thermal Activation DMSO or H2O, 80°C, 6h S3->S4 S5 Step 5: Tandem Reaction Cyclocondensation + Iodination S4->S5 S6 Step 6: Workup & Extraction DCM/Water partition S5->S6 S7 Step 7: Purification Column Chromatography S6->S7

Figure 2: Step-by-step workflow for tandem cyclization and oxidative halogenation.

Step-by-Step Procedure:

  • Setup: In an oven-dried sealed tube, combine 5-methyl-1H-pyrazol-3-amine hydrochloride (0.2 mmol), enaminone/chalcone (0.2 mmol), and sodium acetate (0.22 mmol) in 1 mL of DMSO or H₂O[4].

  • Oxidant/Halide Addition: Add NaI (1.2 equiv, 36 mg) and K₂S₂O₈ (1.5 equiv, 81 mg) to the sealed tube[5].

  • Reaction: Seal the tube and stir the reaction mixture in ambient air at 80 °C for 6 hours[4].

  • Extraction: Cool to room temperature, quench with water, and extract with dichloromethane (DCM) (3 × 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (typically using an EtOAc/Petroleum Ether gradient) to yield the 3-iodo-pyrazolo[1,5-a]pyrimidine[5].

Protocol C: Green Multicomponent Synthesis of Spiro-Quinolines

A highly efficient, eco-friendly three-component reaction for generating complex spiro-fused architectures.

Causality of Choices: Utilizing a 1:1 mixture of water and acetic acid provides a highly polar, protic environment that stabilizes the transition states of the multicomponent condensation while remaining environmentally benign[6].

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, combine substituted isatin (1.0 equiv), 5-methyl-1H-pyrazol-3-amine hydrochloride (1.0 equiv), 1,3-diketone (1.0 equiv), and sodium acetate (1.0 equiv)[6].

  • Solvent Addition: Add a 1:1 mixture of H₂O and AcOH (e.g., 5 mL total for a 1 mmol scale).

  • Heating: Stir the mixture at 90 °C for 5–7 hours[6].

  • Isolation: Upon completion (monitored by TLC), cool the mixture to induce precipitation. Filter the solid, wash with water and cold ethanol, and recrystallize to afford the pure spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline] derivative[7].

Quantitative Data Presentation

The following table summarizes the comparative parameters and expected outcomes of the three protocols described above, providing a quick-reference guide for reaction optimization.

Protocol TypeElectrophilic PartnerAdditives / CatalystsSolvent SystemTemp / TimeExpected YieldKey Structural Output
A. Standard Cyclocondensation

-Keto esters / Enaminones
AcOH (10 eq), TEA (1.1 eq)1,4-Dioxane90 °C / 12 h76% – 92%Pyrazolo[1,5-a]pyrimidines
B. Tandem Oxidative Halogenation Enaminones / ChalconesNaI (1.2 eq), K₂S₂O₈ (1.5 eq), NaOAc (1.1 eq)DMSO or H₂O80 °C / 6 h75% – 95%3-Halo-pyrazolo[1,5-a]pyrimidines
C. Green Multicomponent Isatin + 1,3-DiketoneNaOAc (1.1 eq)H₂O : AcOH (1:1)90 °C / 5–7 h87% – 95%Spiro-pyrazolo[3,4-b]quinolines

References

  • Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors. Chem Pharm Bull (Tokyo) / J-Stage.
  • K₂S₂O₈-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega.
  • A review on synthetic investigation for quinoline- recent green approaches. Green Chemistry Letters and Reviews / Taylor & Francis.

Sources

Application

Synthesis of Pyrazolo[1,5-a]pyrimidines from 3-Amino-5-methylpyrazole: A Detailed Guide for Researchers

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potent and selective inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases.[1] These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have emerged as promising candidates for the development of targeted therapies. Their versatile structure allows for modifications at multiple positions, enabling the fine-tuning of their pharmacological properties and structure-activity relationships (SAR).[1] This guide provides detailed protocols and insights for the synthesis of this important class of compounds, starting from the readily available precursor, 3-amino-5-methylpyrazole.

Strategic Approaches to the Pyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine skeleton from 3-amino-5-methylpyrazole primarily relies on the formation of the pyrimidine ring through cyclocondensation reactions with 1,3-bielectrophilic reagents.[1] The choice of the dielectrophile and the reaction conditions dictates the substitution pattern of the final product. Key strategies include:

  • Condensation with β-Dicarbonyl Compounds: This is a robust and widely used method where 1,3-diketones or β-ketoesters react with the aminopyrazole, typically under acidic conditions, to yield the corresponding pyrazolo[1,5-a]pyrimidines.[2][3]

  • Reaction with Enaminones: Enaminones serve as versatile building blocks, reacting with aminopyrazoles to form the pyrimidine ring, often with high regioselectivity.[1]

  • Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants, offering an efficient and atom-economical approach to complex molecules.[4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for these syntheses.[5][6]

Below, we present detailed, validated protocols for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives starting from 3-amino-5-methylpyrazole, explaining the rationale behind the experimental choices.

Protocol 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine via Condensation with Acetylacetone

This protocol describes a classic and reliable method for the synthesis of a simple, yet important, pyrazolo[1,5-a]pyrimidine derivative. The reaction proceeds through a cyclocondensation mechanism.

Rationale and Mechanistic Insight

The reaction is typically catalyzed by an acid, which protonates one of the carbonyl groups of acetylacetone, activating it for nucleophilic attack by the exocyclic amino group of 3-amino-5-methylpyrazole. Subsequent intramolecular condensation between the pyrazole ring nitrogen and the second carbonyl group, followed by dehydration, yields the aromatic pyrazolo[1,5-a]pyrimidine core. Glacial acetic acid serves as both the solvent and the acid catalyst.

G cluster_workflow Protocol 1: Workflow Reactants 3-Amino-5-methylpyrazole + Acetylacetone Solvent Glacial Acetic Acid Reactants->Solvent Dissolve Reaction Reflux Solvent->Reaction Heat Workup Cooling & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine Purification->Product

Caption: Workflow for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 g, 10.3 mmol) in glacial acetic acid (20 mL).

  • Addition of Reagent: To the stirred solution, add acetylacetone (1.14 g, 11.3 mmol, 1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will form. Pour the mixture into ice-cold water (50 mL) to facilitate further precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to afford pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.

Characterization Data
CompoundAppearanceYield (%)M.P. (°C)1H NMR (CDCl3, δ ppm)
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidineWhite solid85-95110-1122.45 (s, 3H, CH3), 2.60 (s, 3H, CH3), 2.65 (s, 3H, CH3), 6.40 (s, 1H, H-6), 7.95 (s, 1H, H-3)

Protocol 2: Synthesis of 2,5-Dimethyl-7-hydroxypyrazolo[1,5-a]pyrimidine via Condensation with Ethyl Acetoacetate

This protocol utilizes a β-ketoester to introduce a hydroxyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine ring, which can exist in tautomeric equilibrium with the corresponding pyrimidin-7-one.

Rationale and Mechanistic Insight

Similar to the reaction with acetylacetone, this is an acid-catalyzed cyclocondensation. The reaction proceeds with initial attack of the exocyclic amino group on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by intramolecular attack of the pyrazole ring nitrogen on the ester carbonyl and subsequent elimination of ethanol and water to furnish the final product.

G cluster_mechanism Protocol 2: Simplified Mechanism Start 3-Amino-5-methylpyrazole + Ethyl Acetoacetate Intermediate1 Initial Adduct Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-EtOH) Product 2,5-Dimethyl-7-hydroxypyrazolo[1,5-a]pyrimidine Intermediate2->Product Dehydration

Caption: Simplified reaction mechanism for the synthesis of 2,5-dimethyl-7-hydroxypyrazolo[1,5-a]pyrimidine.

Experimental Procedure
  • Reaction Setup: Combine 3-amino-5-methylpyrazole (1.0 g, 10.3 mmol) and ethyl acetoacetate (1.48 g, 11.3 mmol, 1.1 eq) in glacial acetic acid (15 mL) in a round-bottom flask fitted with a reflux condenser.

  • Reaction: Heat the mixture to reflux for 5-7 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate from the solution.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water and then with diethyl ether. The product is typically of high purity, but can be recrystallized from ethanol if necessary.[2]

Characterization Data
CompoundAppearanceYield (%)M.P. (°C)1H NMR (DMSO-d6, δ ppm)
2,5-Dimethyl-7-hydroxypyrazolo[1,5-a]pyrimidineOff-white solid80-90>2502.30 (s, 3H, CH3), 2.40 (s, 3H, CH3), 5.70 (s, 1H, H-6), 7.90 (s, 1H, H-3), 11.5 (br s, 1H, OH)

Protocol 3: Microwave-Assisted One-Pot Multicomponent Synthesis

This protocol describes an efficient, one-pot, three-component synthesis of substituted pyrazolo[1,5-a]pyrimidines under microwave irradiation. This method is advantageous for its short reaction times and often high yields.

Rationale and Self-Validating System

This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 3-aminopyrazole, and subsequent intramolecular cyclization and dehydration. The use of microwave heating accelerates the rate of all these steps. This protocol is self-validating as the formation of the highly conjugated pyrazolo[1,5-a]pyrimidine system is thermodynamically favored, driving the reaction to completion. The purity of the product can be readily assessed by its sharp melting point and clean NMR spectrum.

Experimental Procedure
  • Reaction Mixture: In a microwave reactor vial, place 3-amino-5-methylpyrazole (1.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and an active methylene compound (e.g., malononitrile, 1.0 mmol) in ethanol (5 mL). Add a catalytic amount of a base such as piperidine or triethylamine (2-3 drops).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-15 minutes.

  • Work-up and Isolation: After cooling, the product usually precipitates from the reaction mixture.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[6][7]

Representative Data for a Derivative
Starting MaterialsProductYield (%)
3-Amino-5-methylpyrazole, Benzaldehyde, Malononitrile7-Amino-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile~85

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide robust and versatile methods for accessing a wide range of pyrazolo[1,5-a]pyrimidine derivatives from the common starting material, 3-amino-5-methylpyrazole. The choice of synthetic strategy will depend on the desired substitution pattern and the available laboratory equipment. These protocols are designed to be reproducible and can be adapted for the synthesis of compound libraries for drug discovery screening. The continued exploration of new synthetic methodologies, particularly in the realm of green chemistry and multicomponent reactions, will undoubtedly lead to even more efficient and diverse routes to this important class of heterocyclic compounds.

References

  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021). Egyptian Journal of Chemistry, 64(1), 1-2. Available at: [Link]

  • Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 33-58. Available at: [Link]

  • James, D. A., et al. (2013). Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. Journal of Visualized Experiments, (78), e50604. Available at: [Link]

  • Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. Available at: [Link]

  • Goral, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6296. Available at: [Link]

  • Khalafi-Nezhad, A., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. Available at: [Link]

  • Abdelriheem, A. Y. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing a 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-14. Available at: [Link]

  • El-Mekabaty, A., & Hasel, A. M. (2015). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. Chemistry of Heterocyclic Compounds, 50(11), 1608-1615. Available at: [Link]

  • Hassan, A. S., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39. Available at: [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia pharmaceutica, 83(1), 27–39. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104332. Available at: [Link]

  • Hranjec, M., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC advances, 10(1), 33-43. Available at: [Link]

  • Elmaati, T. M. A., et al. (2000). SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. Acta Chimica Slovenica, 47(2), 187-203. Available at: [Link]

  • Thiel, M., et al. (1996). Process for the preparation of 3-amino-5-methylpyrazole. U.S. Patent No. 5,616,723. Washington, DC: U.S. Patent and Trademark Office.
  • Mohareb, R. M., et al. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia, 37(3), 721-738. Available at: [Link]

  • Kolosov, M. A., et al. (2019). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. French-Ukrainian Journal of Chemistry, 7(1), 90-95. Available at: [Link]

  • Hranjec, M., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC advances, 10(1), 33-43. Available at: [Link]

  • Kumar, V., & Aggarwal, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Synthetic Communications, 48(4), 389-415. Available at: [Link]

Sources

Method

Optimized Amide Coupling Protocols for 5-methyl-1H-pyrazol-3-amine Hydrochloride

Application Note & Technical Guide Abstract The aminopyrazole moiety, specifically 5-methyl-1H-pyrazol-3-amine , is a privileged scaffold in kinase inhibitor discovery (e.g., Aurora, CDK, and p38 MAP kinase inhibitors).[...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Abstract

The aminopyrazole moiety, specifically 5-methyl-1H-pyrazol-3-amine , is a privileged scaffold in kinase inhibitor discovery (e.g., Aurora, CDK, and p38 MAP kinase inhibitors).[1] However, its use as a nucleophile in amide coupling presents distinct challenges: poor solubility of the hydrochloride salt, reduced nucleophilicity of the heteroaromatic amine, and competing regioselectivity between the exocyclic amine and ring nitrogens.[1] This guide provides three field-validated protocols to ensure high-yield, regioselective amide formation, moving beyond generic "EDC/HOBt" conditions to robust, scalable methodologies.

Mechanistic Insight & Strategy

The Substrate Challenge

5-methyl-1H-pyrazol-3-amine hydrochloride presents a "perfect storm" of coupling difficulties:

  • Salt Form: The HCl salt stabilizes the amine but renders it non-nucleophilic. Incomplete neutralization leads to stalled reactions.

  • Tautomeric Ambiguity: The pyrazole ring exists in equilibrium between

    
     and 
    
    
    
    tautomers. While the exocyclic amine (
    
    
    ) is the target, the ring nitrogens (
    
    
    ) are nucleophilic, particularly in the presence of strong bases, leading to unwanted
    
    
    -acylated byproducts or bis-acylated species.
  • Nucleophilicity: As an electron-rich heteroaromatic amine, it is less reactive than aliphatic amines but more reactive than electron-deficient anilines.

Strategic Solutions
  • Salt Break: Pre-activation of the salt with a tertiary base (DIPEA or NMM) or using pyridine as both solvent and base is critical.

  • Regiocontrol: Kinetic control favors the exocyclic amine at lower temperatures (

    
     to RT). Thermodynamic control (heating) can promote rearrangement to the more stable exocyclic amide if kinetic traps occur, but also risks bis-acylation.
    
  • Reagent Selection:

    • HATU: Best for small-scale discovery; high reactivity overcomes low nucleophilicity.

    • T3P (Propanephosphonic acid anhydride): Superior for scale-up; low epimerization risk and water-soluble byproducts.[2]

    • Acid Chlorides: Reserved for sterically hindered carboxylic acids.

Decision Matrix: Method Selection

FeatureMethod A: HATU/DIPEA Method B: T3P/Pyridine Method C: Acid Chloride
Scale mg to gramgram to kgmg to gram
Cost HighLow/ModerateLow
Reaction Rate Very Fast (< 2 h)Moderate (2–12 h)Fast
Purification Chromatography likely requiredExtraction often sufficientChromatography required
Green Score Low (DMF/Peptide couplers)High (EtOAc/Water soluble)Moderate
Use Case Discovery / HTS Process / Scale-up Steric Bulk / Non-reactive Acids

Visualizing the Challenge

Diagram 1: Regioselectivity & Reaction Pathways

This diagram illustrates the competing pathways between the desired exocyclic amide and the undesired ring


-acylation.

G Start 5-methyl-1H-pyrazol-3-amine (HCl Salt) Base Base Neutralization (DIPEA/Pyridine) Start->Base Deprotonation FreeBase Free Amine Tautomers (Equilibrium) Base->FreeBase Target TARGET: Exocyclic Amide (Thermodynamically Stable) FreeBase->Target Acyl Source (Major Path) Byproduct BYPRODUCT: Ring N-Amide (Kinetically Possible) FreeBase->Byproduct Acyl Source (Minor Path) BisAcyl Bis-Acylated (Impurity) Target->BisAcyl Excess Reagent High Temp Byproduct->Target Rearrangement (Possible w/ Heat)

Caption: Reaction pathway showing the competition between desired exocyclic acylation and ring nitrogen acylation.

Detailed Experimental Protocols

Method A: High-Efficiency HATU Coupling (Discovery Scale)

Best for: Rapid synthesis of analogs, unhindered acids, precious intermediates.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 5-methyl-1H-pyrazol-3-amine HCl (1.1 equiv)

  • HATU (1.2 equiv)[1]

  • DIPEA (3.5 equiv) — Critical excess for salt break[1]

  • DMF (Anhydrous)[1]

Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (

    
    ). Add DIPEA (2.0 mmol, 2 equiv) and HATU (1.2 mmol). Stir at RT for 5–10 minutes. Solution should turn slightly yellow.
    
  • Salt Break: In a separate vial, suspend 5-methyl-1H-pyrazol-3-amine HCl (1.1 mmol) in DMF (

    
    ). Add remaining DIPEA (1.5 mmol). Vortex/sonicate until the suspension becomes a finer slurry or clear solution.
    
  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If reaction stalls, add 0.2 equiv more HATU.[1]

  • Workup: Dilute with EtOAc (

    
    ). Wash with saturated 
    
    
    
    (
    
    
    ), Water (
    
    
    ), and Brine (
    
    
    ).[1][3] Dry over
    
    
    .[3]
  • Purification: Flash chromatography (DCM/MeOH gradient 0–10%).

Method B: T3P / Pyridine (Green & Scalable)

Best for: Gram-scale synthesis, avoiding chromatography, difficult solubility.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 5-methyl-1H-pyrazol-3-amine HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)[1]

  • Pyridine (3–5 equiv) or Pyridine as co-solvent[1]

  • Solvent: EtOAc or 2-MeTHF

Protocol:

  • Setup: Charge a flask with Carboxylic Acid (10 mmol) and 5-methyl-1H-pyrazol-3-amine HCl (11 mmol).

  • Solvent: Add EtOAc (

    
    ) and Pyridine (
    
    
    
    ,
    
    
    ). Stir for 10 min. The pyridine acts as the base to free the HCl salt.
  • Addition: Cool to

    
    . Add T3P solution (
    
    
    
    ) dropwise over 10 minutes.
    • Note: T3P is exothermic; cooling controls regioselectivity.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup (Self-Purifying):

    • Add water (

      
      ) to quench. Stir 15 min.
      
    • Separate layers.

    • Wash organic layer with

      
       or Citric Acid (to remove Pyridine and unreacted amine).
      
    • Wash with

      
       (removes unreacted acid and phosphate byproducts).
      
  • Isolation: Evaporate solvent. Often yields pure solid without column chromatography.

Method C: Acid Chloride (For Sterically Hindered Acids)

Best for: Non-reactive acids where HATU fails.[1]

Protocol:

  • Acid Chloride Formation: Convert carboxylic acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM. Evaporate to dryness.

  • Coupling: Dissolve 5-methyl-1H-pyrazol-3-amine HCl (1.0 equiv) in Pyridine (10 vol). Cool to

    
    .
    
  • Addition: Add the crude acid chloride (dissolved in minimal DCM) dropwise.

  • Control: Stir at

    
     for 1 hour, then RT for 1 hour. Do not reflux unless necessary, to avoid bis-acylation.
    
  • Quench: Pour into ice water. Filter the precipitate (if solid) or extract with DCM.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Stalled Reaction Amine HCl salt not fully neutralized.Increase DIPEA to 4.0 equiv or switch to Pyridine solvent (Method B/C).
Bis-acylation (M+Acid) Excess acid chloride or high temperature.Strict 1:1 stoichiometry; keep temp

. Use Method B (T3P) which is less prone to bis-acylation.
Wrong Regioisomer Kinetic control favored ring nitrogen.Heat the reaction (Method C) to

post-coupling to induce thermodynamic rearrangement to the exocyclic amide.
Product Water Soluble Pyrazole polarity.Use n-Butanol for extraction or evaporate DMF and use Reverse Phase prep-HPLC directly.

Workflow Visualization

Diagram 2: Method Selection Logic

DecisionTree Start Start: Amide Coupling Partner: 5-methyl-1H-pyrazol-3-amine HCl IsScale Is Scale > 5 grams? Start->IsScale IsHindered Is Carboxylic Acid Sterically Hindered? IsScale->IsHindered No MethodB Method B: T3P/Pyridine (Low Cost, Easy Workup) IsScale->MethodB Yes (Process Route) MethodA Method A: HATU/DIPEA (High Cost, High Success) IsHindered->MethodA No (Standard) MethodC Method C: Acid Chloride (High Reactivity) IsHindered->MethodC Yes (Difficult Substrate)

Caption: Decision tree for selecting the optimal coupling protocol based on scale and steric hindrance.

References

  • Dunetz, J. R., et al. (2011).[1][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link[1]

  • Ahmad, G., et al. (2021).[1] "Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction." Arabian Journal of Chemistry. Link[1][5]

  • Bagley, M. C., et al. (2006).[1] "Regioselective synthesis of 5-amino- and 3-aminopyrazoles." Synlett. Link

  • Fichez, J., et al. (2017).[1] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Synthesis. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

Sources

Application

Reaction mechanism of 5-methyl-1H-pyrazol-3-amine with beta-keto esters

Application Note & Protocol Topic: Reaction Mechanism and Synthetic Protocol for the Condensation of 5-methyl-1H-pyrazol-3-amine with β-Keto Esters Audience: Researchers, scientists, and drug development professionals Ab...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Reaction Mechanism and Synthetic Protocol for the Condensation of 5-methyl-1H-pyrazol-3-amine with β-Keto Esters

Audience: Researchers, scientists, and drug development professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of several FDA-approved drugs.[1][2] A robust and widely adopted method for its synthesis is the cyclocondensation reaction between 3-aminopyrazoles and 1,3-biselectrophilic compounds, such as β-keto esters.[3] This application note provides an in-depth analysis of the reaction between 5-methyl-1H-pyrazol-3-amine and various β-keto esters. We will elucidate the underlying reaction mechanism, provide a detailed, validated experimental protocol for the synthesis of a key derivative, present tabulated data for various substrates, and offer expert insights into procedural choices and potential challenges.

Theoretical Background & Mechanistic Pathway

The synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and β-keto esters is a classic example of a cyclocondensation reaction, often proceeding under acidic or thermal conditions.[4][5] This transformation is mechanistically analogous to the Gould-Jacobs reaction, which is used to prepare quinoline derivatives.[6][7] The reaction leverages the dual nucleophilic character of the 3-aminopyrazole, which acts as a 1,3-bisnucleophile.[3]

The reaction proceeds through a well-defined sequence of steps:

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group (at the C3 position) of 5-methyl-1H-pyrazol-3-amine on the more electrophilic ketone carbonyl of the β-keto ester. The ketone is more reactive than the ester due to the lesser electron-donating resonance stabilization from its single oxygen atom compared to the two oxygen atoms of the ester.

  • Enamine Formation: The resulting hemiaminal intermediate rapidly dehydrates under the reaction conditions (typically with acid catalysis and heat) to form a stable, conjugated enamine intermediate.

  • Intramolecular Cyclization: The critical ring-forming step involves an intramolecular nucleophilic attack from the N1 nitrogen of the pyrazole ring onto the electrophilic ester carbonyl. This 6-electron cyclization is thermally driven and leads to the formation of the fused pyrimidine ring.[6]

  • Aromatization: The tetrahedral intermediate formed during cyclization collapses, eliminating a molecule of alcohol (e.g., ethanol for an ethyl ester) to yield the final, aromatic pyrazolo[1,5-a]pyrimidin-7-one product. This product exists in tautomeric equilibrium with its 7-hydroxy form.

The regioselectivity of this reaction is high, consistently yielding the pyrazolo[1,5-a]pyrimidine isomer rather than the pyrazolo[3,4-b]pyridine alternative, due to the established reaction pathway involving initial condensation at the exocyclic amino group followed by cyclization via the ring nitrogen.[8]

Reaction_Mechanism Figure 1: Reaction Mechanism of 5-methyl-1H-pyrazol-3-amine with Ethyl Acetoacetate Reactants 5-methyl-1H-pyrazol-3-amine + Ethyl Acetoacetate Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Enamine Enamine Intermediate Hemiaminal->Enamine -H₂O (Dehydration) Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine (Pyrimidinone Tautomer) Cyclized->Product -EtOH (Aromatization)

Sources

Method

Application Note: Regioselective C4-Functionalization Strategies for 5-Methyl-1H-pyrazol-3-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Validated Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Validated Experimental Protocols.

Introduction & Mechanistic Rationale

5-Methyl-1H-pyrazol-3-amine (also known as 3-amino-5-methylpyrazole, CAS 31230-17-8) is a privileged heterocyclic scaffold extensively utilized in the pharmaceutical and agrochemical industries 1. The pyrazole core provides robust metabolic stability and unique hydrogen-bonding capabilities. However, its true synthetic utility is unlocked through the regioselective functionalization of the C4 position.

The Causality of C4 Reactivity: The pyrazole ring is inherently π-excessive. In 5-methyl-1H-pyrazol-3-amine, the electron density is highly localized at the C4 carbon due to a synergistic push-pull dynamic: the C3-amino group donates electron density via resonance (+M effect), while the C5-methyl group donates via induction and hyperconjugation (+I effect) . This makes the C4 position exceptionally nucleophilic and the prime target for Electrophilic Aromatic Substitution (EAS).

EAS_Pathway SM 3-Amino-5-methylpyrazole +M effect (-NH2) +I effect (-CH3) Wheland Wheland Intermediate C4-Sigma Complex SM->Wheland Nucleophilic attack from C4 E_plus Electrophile (E+) NBS, NIS, or Vilsmeier Reagent E_plus->Wheland Electrophilic capture Product C4-Functionalized Product 4-Substituted Pyrazole Wheland->Product Deprotonation & Rearomatization

Mechanistic pathway of Electrophilic Aromatic Substitution (EAS) at the C4 position.

When designing synthetic routes, direct functionalization at C4 must be carefully controlled to prevent competing reactions, such as N-alkylation or N-oxidation at the primary amine. By utilizing mild electrophilic sources, we can achieve >95% regioselectivity for the C4 position without relying on transient protecting groups.

Halogenation Strategies: Gateway to Cross-Coupling

Halogenation at the C4 position provides critical handles for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

Protocol 1: Regioselective C4-Bromination

Causality & Design: Bromination is achieved using N-bromosuccinimide (NBS) rather than elemental bromine (Br₂) 2. NBS provides a low, steady concentration of electrophilic bromine, which prevents the over-oxidation of the sensitive primary amine and avoids polyhalogenation.

Self-Validating Methodology:

  • Initiation: Dissolve 10.0 mmol of 5-methyl-1H-pyrazol-3-amine in 20 mL of anhydrous DMF in a round-bottom flask. Cool the mixture to 0 °C using an ice bath. (Validation: The solution should be clear and colorless to pale yellow).

  • Electrophile Addition: Slowly add 10.5 mmol (1.05 equiv) of NBS in small portions over 15 minutes. (Causality: Portion-wise addition prevents exothermic spikes that drive competing N-bromination).

  • Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. (Validation: Monitor via LC-MS. The reaction is complete when the starting material peak at m/z 98.1 [M+H]+ disappears and the product peak at m/z 176.0/178.0 [M+H]+, exhibiting the characteristic 1:1 isotopic pattern of bromine, becomes dominant).

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize residual electrophilic bromine. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Recrystallize from ethanol/water to yield 4-bromo-5-methyl-1H-pyrazol-3-amine.

Protocol 2: Oxidative C4-Iodination

Causality & Design: The C4-iodo derivative is a highly reactive handle for cross-coupling 3. While N-iodosuccinimide (NIS) is effective, an atom-economical alternative employs sodium iodide (NaI) activated by a persulfate oxidant (e.g., K₂S₂O₈) 4. The persulfate oxidizes the iodide anion to an electrophilic iodine species in situ.

Self-Validating Methodology:

  • Preparation: Suspend 10.0 mmol of 5-methyl-1H-pyrazol-3-amine and 12.0 mmol of NaI in 25 mL of acetonitrile (MeCN).

  • Oxidation: Add 12.0 mmol of K₂S₂O₈. Heat the mixture to 60 °C. (Causality: Heating is required to generate the iodine radical/electrophile at a sufficient rate for the EAS reaction).

  • Monitoring: The solution will turn dark brown/purple due to transient I₂ formation. (Validation: TLC using Dichloromethane/Methanol 9:1 will show the consumption of the highly polar starting material and the formation of a less polar, UV-active product spot).

  • Quenching: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃ until the brown color completely dissipates. (Validation: The shift to a pale yellow solution confirms the complete reduction of unreacted iodine species).

  • Isolation: Concentrate the MeCN, partition the residue between water and ethyl acetate, extract, dry, and evaporate to afford 4-iodo-5-methyl-1H-pyrazol-3-amine.

Formylation Strategy: Vilsmeier-Haack Reaction

Causality & Design: Introducing a formyl group at C4 creates a versatile aldehyde handle for reductive aminations or olefination . The Vilsmeier-Haack reaction utilizes POCl₃ and DMF to generate a highly electrophilic chloroiminium ion. Because the C3-amine is a competing nucleophile, it often forms a transient formamidine intermediate during the reaction, which is subsequently hydrolyzed back to the primary amine during the basic aqueous workup.

Protocol 3: C4-Formylation

Self-Validating Methodology:

  • Reagent Generation: Cool 30 mL of anhydrous DMF to 0 °C. Dropwise add 30.0 mmol (3.0 equiv) of POCl₃. (Validation: The formation of the Vilsmeier reagent is highly exothermic; a white to pale-yellow complex may precipitate).

  • Substrate Addition: Add a solution of 10.0 mmol of 5-methyl-1H-pyrazol-3-amine in 5 mL of DMF dropwise.

  • Heating: Heat the reaction mixture to 90 °C for 4 hours. (Causality: Elevated temperatures are required to overcome the activation energy of the EAS and subsequent intermediate hydrolysis).

  • Hydrolysis: Cool the mixture to 0 °C and carefully pour it over crushed ice. Slowly adjust the pH to 8-9 using 5M NaOH. (Validation: The basic pH is critical; it hydrolyzes the iminium/formamidine intermediates to reveal the C4-aldehyde and the free C3-amine. A precipitate will typically form at this stage).

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 3-amino-5-methyl-1H-pyrazole-4-carbaldehyde.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the three primary C4-functionalization workflows.

FunctionalizationReagent SystemTemperatureReaction TimeTypical YieldIn-Process Control (Validation)
Bromination NBS, DMF0 °C to RT1 - 2 h85 - 95%LC-MS: m/z 176/178 [M+H]+
Iodination NaI, K₂S₂O₈, MeCN60 °C3 - 5 h75 - 85%TLC: Disappearance of polar SM
Formylation POCl₃, DMF0 °C to 90 °C4 - 6 h60 - 75%pH adjustment to 8-9 (Precipitation)

Downstream Applications

The functionalized pyrazoles serve as advanced intermediates in drug discovery. Halogenated derivatives are primed for palladium-catalyzed cross-couplings, while formylated derivatives are essential for synthesizing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds in kinase inhibitor design.

Workflow cluster_reactions C4-Functionalization Strategies Start 5-Methyl-1H-pyrazol-3-amine (Starting Material) Bromination Bromination (NBS) Protocol 1 Start->Bromination Iodination Iodination (NIS/NaI) Protocol 2 Start->Iodination Formylation Vilsmeier-Haack (POCl3/DMF) Protocol 3 Start->Formylation Br_Prod 4-Bromo Derivative (Cross-Coupling Handle) Bromination->Br_Prod I_Prod 4-Iodo Derivative (High Reactivity Handle) Iodination->I_Prod CHO_Prod 4-Formyl Derivative (Aldehyde Handle) Formylation->CHO_Prod

Divergent C4-functionalization workflows for 5-methyl-1H-pyrazol-3-amine.

References

  • Title: 3-Amino-5-methylpyrazole CAS 31230-17-8 - Shaanxi Bloom Tech Co., Ltd.
  • Source: chim.
  • Source: epo.
  • Source: benchchem.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 5-methyl-1H-pyrazol-3-amine hydrochloride

Welcome to the technical support guide for 5-methyl-1H-pyrazol-3-amine hydrochloride. This resource is designed for researchers, chemists, and professionals in drug development to navigate the complexities of using this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-methyl-1H-pyrazol-3-amine hydrochloride. This resource is designed for researchers, chemists, and professionals in drug development to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you improve reaction yields and overcome common experimental hurdles. Our approach is rooted in practical, field-proven insights and a deep understanding of the underlying chemical principles.

I. Understanding the Reagent: Key Physicochemical Properties

Before troubleshooting, it is crucial to understand the properties of 5-methyl-1H-pyrazol-3-amine hydrochloride. This knowledge forms the basis for rational experimental design and optimization.

PropertyValueSource
Molecular Formula C₄H₈ClN₃[1]
Molecular Weight 133.58 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Purity Typically ≥95%[1]
Storage Temperature Refrigerated (2-8 °C)[1][3]
Solubility Slightly soluble in water.[4]

The hydrochloride salt form enhances the stability and handling of the amine compared to its free base form. However, the presence of the hydrochloride has significant implications for its reactivity, particularly concerning its nucleophilicity.

II. Troubleshooting Low Reaction Yields: A Step-by-Step Guide

Low product yield is one of the most common challenges encountered in organic synthesis.[5] This section provides a systematic approach to diagnosing and resolving issues when using 5-methyl-1H-pyrazol-3-amine hydrochloride.

Is the Amine Free to React? The Critical Role of the Hydrochloride Salt

A primary consideration when using an amine hydrochloride salt is the protonation state of the amine. The pyrazole amine exists in its protonated form, which significantly diminishes its nucleophilicity. To participate in nucleophilic reactions, the free amine must be generated in situ.

Question: My reaction is not proceeding, or the yield is very low. Could the hydrochloride be the issue?

Answer: Yes, this is a highly probable cause. The protonated amine is a poor nucleophile. You must add a base to neutralize the hydrochloride and liberate the free amine.

Protocol: In-situ Liberation of the Free Amine
  • Base Selection: Choose a non-nucleophilic base to avoid competition with your desired reaction. Common choices include:

    • Triethylamine (Et₃N)

    • Diisopropylethylamine (DIPEA or Hünig's base)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) for heterogeneous reactions.

  • Stoichiometry: Use at least one equivalent of the base to neutralize the hydrochloride. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation.

  • Order of Addition:

    • Dissolve or suspend the 5-methyl-1H-pyrazol-3-amine hydrochloride in your chosen solvent.

    • Add the base and stir for 15-30 minutes at room temperature to allow for complete deprotonation before adding the electrophile.

Protonated Amine (Poor Nucleophile) Protonated Amine (Poor Nucleophile) Free Amine (Active Nucleophile) Free Amine (Active Nucleophile) Protonated Amine (Poor Nucleophile)->Free Amine (Active Nucleophile) + Base - Base·HCl Desired Product Desired Product Free Amine (Active Nucleophile)->Desired Product + Electrophile

Caption: Deprotonation is key to activating the amine.

Optimizing Reaction Conditions

Once the amine is liberated, other factors can influence the reaction outcome. A systematic optimization of reaction parameters is often necessary.[6]

Question: I've added a base, but my yields are still suboptimal. What else can I adjust?

Answer: Several factors including solvent, temperature, and reactant stoichiometry can significantly impact your reaction's success.

Solvent Selection

The choice of solvent can influence reactant solubility, reaction rates, and even the reaction pathway.

Solvent TypeExamplesConsiderations
Aprotic Polar DMF, DMSO, AcetonitrileGood for dissolving the hydrochloride salt and many organic electrophiles.[7] Can facilitate reactions involving polar transition states.
Aprotic Non-polar Toluene, Dichloromethane (DCM)Useful for reactions where water needs to be removed (e.g., using a Dean-Stark apparatus).
Protic Ethanol, IsopropanolCan participate in hydrogen bonding and may solvate ions effectively. However, they can also act as competing nucleophiles in some cases.

Recommendation: Start with a common aprotic polar solvent like DMF or Acetonitrile. If solubility is an issue or side reactions are observed, screen other solvent types.

Temperature and Reaction Time

Many reactions require heating to overcome the activation energy barrier.

  • Initial Approach: Start the reaction at room temperature and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Increasing Temperature: If no reaction is observed, gradually increase the temperature. A common starting point for heating is 60-80 °C. Some reactions may require reflux temperatures.[8]

  • Monitoring: Be aware that higher temperatures can also lead to the formation of byproducts or degradation of starting materials or products.[9] Monitor the reaction closely to determine the optimal balance between reaction rate and selectivity.

Stoichiometry

The molar ratio of reactants can be a critical factor.[10]

  • Equimolar amounts of the amine and the electrophile are a good starting point.

  • If one of the reactants is particularly volatile or prone to degradation under the reaction conditions, using a slight excess (1.1-1.2 equivalents) may be beneficial.

  • In some cases, such as when dealing with less reactive electrophiles, a larger excess of the amine might be necessary to drive the reaction to completion.

Low Yield Low Yield Check Deprotonation Check Deprotonation Low Yield->Check Deprotonation Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Select Appropriate Base Select Appropriate Base Check Deprotonation->Select Appropriate Base Optimize Solvent Optimize Solvent Check Deprotonation->Optimize Solvent Adjust Temperature Adjust Temperature Optimize Reaction Conditions->Adjust Temperature Vary Stoichiometry Vary Stoichiometry Optimize Reaction Conditions->Vary Stoichiometry Monitor Reaction Progress Monitor Reaction Progress Optimize Reaction Conditions->Monitor Reaction Progress

Caption: A systematic workflow for troubleshooting low yields.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where 5-methyl-1H-pyrazol-3-amine is used?

A1: This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds, particularly those with applications in medicinal chemistry. Common reactions include:

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyl compounds or their equivalents.[11]

  • Schiff Base Formation: Condensation with aldehydes and ketones.[12]

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.

  • Guanylation Reactions: Used in the synthesis of more complex guanidine-containing structures.[13]

  • Multicomponent Reactions: Participation in one-pot syntheses to create complex molecular scaffolds.[14][15]

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: The 5-methyl-1H-pyrazol-3-amine molecule has two nucleophilic nitrogen atoms (the amino group and the pyrazole ring nitrogen). This can lead to regioselectivity issues.

  • N1 vs. Amino Group Reactivity: While the exocyclic amino group is generally more nucleophilic, reactions at the N1 position of the pyrazole ring can occur, especially with highly reactive electrophiles or under certain conditions. The use of protecting groups can be a strategy to control regioselectivity.

  • Dimerization/Oligomerization: Self-condensation or reaction with impurities can lead to undesired oligomeric byproducts. Ensuring the purity of starting materials is crucial.[9]

Q3: How should I purify my final product?

A3: The purification method will depend on the properties of your product.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: For non-crystalline products or for separating mixtures of isomers, column chromatography is the standard technique. Due to the basic nature of many pyrazole-containing products, using silica gel treated with a small amount of triethylamine in the eluent can improve separation and prevent streaking.[16] Alternatively, using an amine-functionalized stationary phase can be beneficial.[16]

Q4: Can I use the dihydrochloride salt of 5-methyl-1H-pyrazol-3-amine?

A4: Yes, the dihydrochloride salt is also commercially available.[17] However, it is important to note that you will need to use at least two equivalents of a base to neutralize both hydrochloride molecules and generate the free amine.

IV. Experimental Protocols

General Procedure for Acylation

This protocol provides a general method for the acylation of 5-methyl-1H-pyrazol-3-amine hydrochloride with an acyl chloride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), suspend 5-methyl-1H-pyrazol-3-amine hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.2 eq.) to the suspension and stir for 20 minutes at room temperature.

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

V. References

  • ResearchGate. (n.d.). Optimization of the reaction conditions towards the formation of pyrazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PMC. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Neuroquantology. (n.d.). Convenient methodology for Synthesis a New Series of Heterocyclic Compounds Including The Enamine Moiety. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 5-METHYL-1H-PYRAZOLE-3-AMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • PubMed. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(5)/[18].pdf]([Link]18].pdf)

  • OMICS International. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Retrieved from

  • ResearchGate. (n.d.). Three-component reaction between 1H-pyrazol-5-amines, isatins, and enolizable C/H molecules to achieve spirooxindoles using ChCl:LA (1:2) as catalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • MDPI. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from

  • ResearchGate. (2025). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during the acylation of 3-amino-5-methylpyrazole

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Ticket ID: CHEM-SUP-3AMP-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist Executive Summary: The Selectivity Paradox The a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Regioselectivity Ticket ID: CHEM-SUP-3AMP-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist

Executive Summary: The Selectivity Paradox

The acylation of 3-amino-5-methylpyrazole (3-AMP) presents a classic chemoselectivity challenge. The molecule possesses two distinct nucleophilic sites:

  • The Exocyclic Amine (

    
    ):  The desired site for amide formation (thermodynamic product).
    
  • The Endocyclic Ring Nitrogen (

    
    ):  A competitive nucleophile that forms unstable N-acyl pyrazoles (kinetic product).
    

The Core Problem: Under standard basic conditions, the ring nitrogen often reacts faster, leading to N-acylation or N,N-diacylation. However, because N-acyl pyrazoles are "active amides" (acyl transfer agents), this "side reaction" is often reversible.

This guide provides the protocols to control this equilibrium, minimize di-acylation, and salvage batches where regioselectivity has failed.

Module 1: Reaction Pathway & Logic

To troubleshoot effectively, you must visualize the competition between the kinetic and thermodynamic pathways.

Mechanistic Flowchart

ReactionPathway Start 3-Amino-5-methylpyrazole (Substrate) RingAcyl N-Acyl Pyrazole (Kinetic Product) UNSTABLE Start->RingAcyl Fast (Kinetic) Strong Base/Low Temp ExoAcyl Exocyclic Amide (Thermodynamic Product) DESIRED Start->ExoAcyl Slow (Thermodynamic) Weak Base/High Temp AcylAgent Acyl Chloride (R-COCl) RingAcyl->Start Aqueous Hydrolysis RingAcyl->ExoAcyl Thermal Rearrangement (Isomerization) DiAcyl N,N-Diacyl Product (Over-reaction) RingAcyl->DiAcyl Excess R-COCl ExoAcyl->DiAcyl Excess R-COCl Strong Base

Figure 1: Reaction landscape showing the kinetic competition between ring (red path) and amine (green path) acylation, and the potential for rearrangement (yellow).

Module 2: Critical Variables & Optimization

The following table summarizes how experimental variables shift the equilibrium between the desired amide and the side products.

VariableConditionOutcomeMechanism
Base Strength Strong (e.g., NaH, TEA) Favors Ring Acylation Deprotonates the ring NH (

), making it a hard, aggressive nucleophile [1].
Weak (e.g., Pyridine,

)
Favors Exocyclic Amine Pyridine acts as a proton shuttle and nucleophilic catalyst, favoring the neutral amine attack [2].
Temperature Low (< 0°C) Kinetic Control Traps the N-acyl pyrazole (ring product) before it can rearrange.
Reflux (> 40°C) Thermodynamic Control Promotes rearrangement of any formed N-acyl species to the stable exocyclic amide.
Solvent THF/DMF Mixed/Ring Polar aprotic solvents solvate cations, leaving the ring anion "naked" and reactive.
DCM/CHCl3 Favors Exocyclic Non-polar solvents often suppress the ionization of the ring nitrogen.

Module 3: Troubleshooting Guides (Q&A)

Scenario A: "I have a mixture of two mono-acylated isomers."

Diagnosis: You have likely formed the kinetic N-acyl pyrazole (ring acylation) alongside your desired product. This is common when the reaction is stopped too early or run too cold.

Corrective Protocol (The "Hydrolysis Trick"): N-acyl pyrazoles are hydrolytically unstable, whereas your desired exocyclic amide is stable.

  • Do not discard. Take the crude mixture.

  • Hydrolysis: Dissolve in MeOH/THF. Add 1M aqueous NaOH (2 eq) or simply stir with saturated

    
     for 2-4 hours.
    
  • Result: The ring-acylated impurity will hydrolyze back to the starting material (3-AMP) and free acid. The desired amide remains intact.

  • Separation: Acidify to pH 4-5 and extract. The desired amide extracts into organics; the starting material (now protonated) often remains in the aqueous phase or can be washed away [3].

Scenario B: "I am seeing significant Di-acylation (M+2R)."

Diagnosis:

  • Stoichiometry Error: You used >1.1 equivalents of acyl chloride.

  • Addition Rate: Adding the acyl chloride all at once creates localized high concentrations.

  • Base Choice: Using Triethylamine (TEA) often promotes di-acylation because it is basic enough to deprotonate the newly formed amide, encouraging a second attack [2].

Prevention Protocol:

  • Switch Base: Use Pyridine as both solvent and base, or as an additive (3-5 eq) in DCM. Pyridine forms an acyl-pyridinium intermediate that is selective for the exocyclic amine.

  • Inverse Addition: If the problem persists, add the acyl chloride solution slowly to the amine solution at 0°C, then warm to room temperature.

Scenario C: "My product streaks or decomposes on the silica column."

Diagnosis: Aminopyrazoles and their amides are basic/amphoteric. They interact strongly with the acidic silanol groups on silica gel, leading to streaking or acid-catalyzed hydrolysis.

Purification Fix:

  • Deactivation: Pre-treat your silica column with 1-2% Triethylamine (TEA) in the eluent. This neutralizes the acidic sites.

  • Alternative: Use Neutral Alumina instead of silica for purification [4].[1]

  • Crystallization: Many N-acyl aminopyrazoles are highly crystalline. Attempt recrystallization from EtOH/Water or EtOAc/Hexanes before resorting to chromatography.

Module 4: Validated "Gold Standard" Protocol

This protocol is designed to maximize regioselectivity for the exocyclic amide (desired product).

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 eq)[2]

  • Acyl Chloride (1.05 eq) — Strict stoichiometry

  • Pyridine (3.0 eq)

  • Dichloromethane (DCM) — Anhydrous

Step-by-Step:

  • Setup: Dissolve 3-amino-5-methylpyrazole (1.0 eq) and Pyridine (3.0 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C . Why? To control the exothermic addition, even though we want thermodynamic product later.

  • Addition: Add the Acyl Chloride (1.05 eq) dropwise over 15-20 minutes.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Stir for 2-4 hours.

    • Checkpoint: Check TLC.[1][3][4][5] If the "upper" spot (Ring Acyl) is visible, heat to mild reflux (40°C) for 1 hour to force rearrangement to the "lower" spot (Exocyclic Amide).

  • Quench & Workup (Critical):

    • Quench with Saturated

      
        (stir vigorously for 15 mins). This destroys unreacted acyl chloride and hydrolyzes any trace unstable ring-acylated byproducts.
      
    • Extract with DCM or EtOAc.[5]

    • Wash organics with 0.1M HCl (to remove excess Pyridine)

      
       Water 
      
      
      
      Brine.
  • Isolation: Dry over

    
     and concentrate. Recrystallize if possible.
    

References

  • BenchChem. (2025).[5] Minimizing side product formation in aminopyrazole synthesis. Retrieved from

  • Theodorou, V., et al. (2013).[6] Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Arkivoc.[6][7] Retrieved from

  • Yao, Q., et al. (2020).[3] N-acylation of amides through internal nucleophilic catalysis.[3] Journal of Chemical Research.[3] Retrieved from

  • ResearchGate Community. (2014). Purification of pyrazole compounds without silica columns. Retrieved from

Sources

Troubleshooting

Recrystallization solvents for purifying 5-methyl-1H-pyrazol-3-amine hydrochloride

Technical Support Center: Purifying 5-methyl-1H-pyrazol-3-amine hydrochloride This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purifying 5-methyl-1H-pyrazol-3-amine hydrochloride

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-methyl-1H-pyrazol-3-amine hydrochloride via recrystallization. As a hydrochloride salt, this compound presents specific solubility characteristics that must be carefully considered to develop a robust and efficient purification protocol.

Frequently Asked Questions (FAQs)

Q1: What is the critical first step in developing a recrystallization protocol for 5-methyl-1H-pyrazol-3-amine hydrochloride?

The foundational step is to conduct a systematic, small-scale solvent screening. The goal of recrystallization is to identify a solvent (or solvent system) in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures (e.g., room temperature or 0-4 °C).[1][2][3] This temperature-dependent solubility differential is the driving force for crystallization and purification, as impurities will ideally remain in the cold solvent (mother liquor).[3]

Q2: Which solvents are the most logical starting points for 5-methyl-1H-pyrazol-3-amine hydrochloride?

Given the molecular structure—a heterocyclic amine converted to its hydrochloride salt—the compound is highly polar and ionic. Therefore, polar protic solvents are the most promising candidates for initial screening.

  • Primary Candidates (Single Solvents):

    • Ethanol

    • Methanol

    • Isopropanol (IPA)

    • Water

  • Secondary Candidates (Mixed-Solvent Systems):

    • A mixed-solvent system can provide finer control over solubility.[4] This typically involves a "good" solvent in which the compound is soluble (like ethanol or methanol) and a "poor" or "anti-solvent" in which it is much less soluble (like ethyl acetate, diethyl ether, or hexane).[4][5] Common combinations for polar compounds include Ethanol/Water, Methanol/Ethyl Acetate, or Isopropanol/Hexane.

The choice of solvent is paramount, as an inappropriate solvent can lead to low yield or complete failure of crystallization.[3]

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid. This is often because the solution's boiling point is higher than the melting point of the solute, or the solution is cooled too rapidly.[6][7]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[7]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of hot water to ensure a gradual temperature drop. Slow cooling is critical for the formation of well-ordered crystals.[8][9]

  • Modify the Solvent System: If using a mixed-solvent system, try adjusting the ratio to have a higher proportion of the "good" solvent. Alternatively, switch to a different solvent system entirely.[4]

  • Induce Crystallization: At a lower temperature, once the solution is slightly cloudy, scratch the inside of the flask with a glass rod or add a "seed crystal" of the pure compound to provide a nucleation site.[1][6]

Q4: The recovery of my purified compound is very low. What are the common causes and how can I improve the yield?

Low recovery is a frequent issue in recrystallization. The key is to maximize the recovery of the pure compound while leaving impurities behind.

Common Causes and Solutions:

  • Using Too Much Solvent: This is the most common error.[1][7] The compound will remain in the mother liquor even after cooling if the solution is not saturated.

    • Solution: Use the absolute minimum amount of boiling solvent necessary to just dissolve the crude solid. If you've already added too much, carefully evaporate some of the solvent to re-concentrate the solution.[7][8]

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (to remove insoluble impurities), significant product loss can occur.

    • Solution: Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely.[10]

  • Inadequate Cooling: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

    • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[4]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will redissolve some of the product.[1][3]

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols & Workflows

Workflow for Developing a Recrystallization Protocol

The following diagram illustrates the logical workflow from initial solvent screening to obtaining a final, optimized protocol.

G cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Protocol Optimization A Place ~20-30 mg of crude compound in a small test tube B Add solvent dropwise at room temp. (e.g., Ethanol) A->B C Observe Solubility at RT B->C D Is it soluble? C->D E Heat the tube to boiling D->E No J Discard Solvent: Too soluble D->J Yes F Is it soluble when hot? E->F G Cool to RT, then in ice bath F->G Yes K Discard Solvent: Insoluble F->K No H Do crystals form? G->H I Potential Solvent Identified H->I Yes L Try a different solvent H->L No (Oiling out/No precipitation) M Scale up to full amount I->M J->L K->L N Troubleshoot (Low yield, Oiling, etc.) M->N O Optimized Protocol N->O

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Protocol 1: Step-by-Step Single-Solvent Recrystallization

This protocol assumes a suitable solvent (e.g., Ethanol) has been identified from screening.

  • Dissolution: Place the crude 5-methyl-1H-pyrazol-3-amine hydrochloride in an Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Place the flask on a hot plate stirrer and add a small portion of the solvent. Heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding the hot solvent in small portions until the compound just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[1][4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated clean flask. This step is skipped if the solution is clear.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[8]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities from the mother liquor.[1][10]

  • Drying: Allow the crystals to dry completely on the filter paper or by transferring them to a desiccator.

G A 1. Dissolve crude solid in MINIMUM hot solvent B 2. (Optional) Hot gravity filtration to remove insoluble impurities A->B C 3. Cool slowly to room temperature A->C B->C D 4. Cool further in ice bath C->D E 5. Collect crystals via vacuum filtration D->E F 6. Wash crystals with ICE-COLD solvent E->F G 7. Dry pure crystals F->G

Caption: General steps for a single-solvent recrystallization.

Data for Solvent Selection

The following table provides key properties of suggested starting solvents to aid in your screening process. As a hydrochloride salt, the compound's solubility will be highest in polar, hydrogen-bond-donating solvents.

SolventBoiling Point (°C)Polarity Index (Snyder)ClassificationRationale for Use
Water 100.010.2Polar ProticHigh polarity, excellent for dissolving salts. May require an anti-solvent.
Methanol 64.75.1Polar ProticHighly polar alcohol, often a good solvent for amine salts.[4][11]
Ethanol 78.44.3Polar ProticVery common and effective recrystallization solvent for pyrazole derivatives.[4][12][13]
Isopropanol (IPA) 82.53.9Polar ProticLess polar than ethanol, may offer a better solubility differential.[4][14]
Ethyl Acetate 77.14.4Polar AproticOften used as an "anti-solvent" with more polar solvents like ethanol.[5]
Acetone 56.05.1Polar AproticCan be a good solvent for some hydrochloride salts.[14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.[7]2. The solution is supersaturated.[7]3. The compound is highly soluble even at low temperatures.1. Boil off some solvent to concentrate the solution and try cooling again.2. Scratch the inner wall of the flask with a glass rod or add a seed crystal.[8]3. Change the solvent or use a mixed-solvent system with an anti-solvent.
Crystals form too quickly. 1. The solution was cooled too rapidly.2. The solution is too concentrated.1. Re-heat to dissolve, then allow to cool more slowly (insulate the flask).[8]2. Add a small amount (1-2%) of additional hot solvent before cooling.
Product is still impure after recrystallization. 1. Rapid cooling trapped impurities in the crystal lattice.2. The chosen solvent does not effectively exclude the impurity.1. Repeat the recrystallization with a much slower cooling rate.2. Perform a second recrystallization, possibly with a different solvent system.
Colored impurities remain. The colored compounds co-crystallized with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product as well.[2][6]

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • University of California, Irvine. (n.d.). Recrystallization1.
  • PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Dube, P. N., et al. (2025).
  • University of Rochester. (n.d.). Purification: How To.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • University of Massachusetts Boston. (n.d.). Recrystallization-1.pdf.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.

Sources

Optimization

Handling hygroscopic nature of pyrazole hydrochloride salts in the lab

Technical Support Center: Pyrazole Hydrochloride Salts A Guide to Handling their Hygroscopic Nature in the Laboratory Welcome to the Technical Support Center for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Hydrochloride Salts

A Guide to Handling their Hygroscopic Nature in the Laboratory

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for managing the challenges associated with the hygroscopic nature of pyrazole hydrochloride salts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Understanding the Challenge: Why Are Pyrazole Hydrochloride Salts Hygroscopic?

Pyrazole hydrochloride salts are frequently utilized in pharmaceutical development due to their biological activity and favorable solubility profiles. However, their inherent hygroscopicity—the tendency to attract and absorb moisture from the atmosphere—can present significant challenges.[1][2] This phenomenon is primarily due to two factors:

  • The Presence of the Hydrochloride Salt: The ionic nature of the HCl salt provides a strong affinity for polar water molecules.

  • The Pyrazole Ring: The nitrogen atoms within the pyrazole ring are capable of forming hydrogen bonds with water.[3]

Moisture absorption is not a trivial issue; it can lead to a cascade of problems including changes in physical form (caking or deliquescence), degradation of the active pharmaceutical ingredient (API) through hydrolysis, and inaccuracies in weighing, which can compromise the stoichiometry of a reaction and the validity of an entire experiment.[4][5]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns when working with these sensitive compounds.

Q1: My pyrazole hydrochloride salt arrived as a free-flowing powder, but has become clumpy. What happened?

A1: This is a classic sign of moisture absorption.[6] Even brief exposure to ambient laboratory air can be enough for a hygroscopic compound to adsorb sufficient moisture to cause particles to agglomerate or "clump." This can affect not only the physical handling of the powder but also its dissolution properties and chemical stability.[1][2] It is crucial to minimize exposure to the atmosphere from the moment the container is opened.

Q2: How can I accurately weigh a sample that is continuously gaining weight on the analytical balance?

A2: A continuously increasing mass reading is a direct indication of moisture uptake.[7][8] To obtain an accurate measurement, speed and environmental control are key. The "weighing by difference" method in a sealed container is highly recommended.[8] For highly sensitive materials, performing the weighing inside a glove box or a balance with a local environmental control chamber (e.g., with a desiccant present) is the best practice.[9][10]

Q3: What are the ideal long-term storage conditions for pyrazole hydrochloride salts?

A3: The ideal storage conditions aim to minimize exposure to moisture, light, and oxygen.[11] For pyrazole hydrochloride salts, this typically means:

  • Temperature: Refrigerated (2-8°C) or frozen (-20°C) to slow down potential degradation pathways.[11]

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent both oxidation and interaction with ambient moisture.[11]

  • Container: Tightly sealed, amber glass vials to protect from light and moisture. The use of a desiccant in a secondary container is also a robust measure.[11]

Q4: Can I dry my pyrazole hydrochloride salt if it has been exposed to moisture?

A4: Yes, in many cases, you can dry a hygroscopic compound that has been inadvertently exposed to moisture, provided it has not undergone chemical degradation. The appropriate drying method depends on the thermal stability of your specific pyrazole derivative. Common methods include:

  • Vacuum Oven: Drying under reduced pressure lowers the boiling point of water, allowing for efficient moisture removal at a lower temperature, which is ideal for heat-sensitive compounds.[12]

  • Desiccator: Using a vacuum desiccator with a strong desiccant (e.g., phosphorus pentoxide) is a gentle and effective method.

  • Freeze Drying (Lyophilization): This is a very gentle method for removing water from heat-sensitive materials by sublimation.[12]

It is crucial to first determine if the compound is a stable hydrate or simply has adsorbed surface moisture before attempting to dry it.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., HPLC, NMR) The actual concentration of your solutions is lower than calculated due to weighing water along with your compound.Re-prepare samples using a rigorous weighing protocol for hygroscopic materials. Consider using a glove box for weighing and sample preparation.[10]
Poor reaction yield or unexpected byproducts Moisture introduced with the pyrazole salt may be interfering with the reaction chemistry (e.g., quenching a moisture-sensitive reagent).Dry the pyrazole hydrochloride salt immediately before use. Ensure all solvents and reagents are anhydrous.
Change in physical appearance (e.g., color change) This could indicate oxidation or another form of chemical degradation, which can be accelerated by the presence of moisture.[11]Store the compound under an inert atmosphere and protected from light.[11] If degradation is suspected, re-purify the compound and confirm its identity.
Difficulty in achieving a consistent solid form (polymorphism) The presence of water can influence the crystalline structure of the compound, potentially leading to the formation of different polymorphs or hydrates.Control the humidity during crystallization and storage. Characterize the solid form using techniques like Powder X-Ray Diffraction (PXRD).

Experimental Protocols

Adhering to strict, well-defined protocols is essential for reproducible results when working with hygroscopic materials.

Protocol 1: Accurate Weighing of a Hygroscopic Pyrazole Hydrochloride Salt

This protocol uses the "weighing by difference" method to minimize errors due to moisture absorption.

Objective: To accurately weigh a target mass of a hygroscopic pyrazole hydrochloride salt.

Materials:

  • Hygroscopic pyrazole hydrochloride salt in its original container.

  • Spatula.

  • Analytical balance (4 or 5 decimal places).

  • A clean, dry vial with a screw cap or other sealable lid.

  • Gloves and tweezers.[7][13]

Procedure:

  • Preparation: Ensure the analytical balance is calibrated and located in an area free from drafts and vibrations.[13][14] Place the sealed vial containing the pyrazole salt, a spatula, and the receiving vial inside the balance chamber to allow them to thermally equilibrate.

  • Initial Weighing: Place the sealed source vial containing the pyrazole salt on the balance pan and record its mass to the highest precision.

  • Transfer: Remove the source vial from the balance. Quickly open it and transfer an estimated amount of the salt to the receiving vial using the spatula. Immediately reseal the source vial.

  • Final Weighing: Place the now-resealed source vial back on the balance pan and record its new, lower mass.

  • Calculation: The mass of the transferred sample is the initial mass minus the final mass. This method ensures that any moisture absorbed by the compound during the brief transfer does not affect the final calculated mass.

  • Sample Handling: Immediately seal the receiving vial and proceed with your experiment.

Visual Workflow: Decision-Making for Handling a New Pyrazole Hydrochloride Salt

The following diagram outlines the logical steps to take upon receiving a new hygroscopic compound.

G A Receive Pyrazole HCl Salt B Inspect Container Seal Is it intact? A->B C Yes B->C Intact D No B->D Compromised E Transfer to Glove Box or Dry Environment C->E D->E F Assess Physical State Is it a free-flowing powder? E->F G Yes F->G Yes H No (Clumped/Sticky) F->H No I Store in Desiccator Under Inert Atmosphere G->I J Consider Drying Protocol (e.g., Vacuum Oven) H->J L Proceed with Experiment (Use Hygroscopic Weighing Protocol) I->L K Characterize Water Content (e.g., Karl Fischer Titration) J->K K->L

Caption: Decision workflow for handling a new pyrazole hydrochloride salt.

Advanced Considerations for Drug Development

For those in drug development, managing hygroscopicity is a critical aspect of preformulation and formulation studies.[15]

Hygroscopicity Classification

The European Pharmacopoeia provides a useful classification system for hygroscopicity based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours.

Classification Mass Increase (%) Implications for Handling
Slightly Hygroscopic ≥ 0.2% and < 2%Standard handling procedures are often sufficient, but storage in a desiccator is recommended.
Hygroscopic ≥ 2% and < 15%Requires controlled handling, such as weighing in a glove bag or by difference, and storage in a sealed container with a desiccant.
Very Hygroscopic ≥ 15%Strict environmental controls are necessary. A glove box with controlled humidity is highly recommended.[10]
Deliquescent Sufficient water is absorbed to form a liquidMust be handled exclusively in a controlled, dry environment.
Formulation Strategies to Mitigate Hygroscopicity

If the hygroscopicity of a pyrazole hydrochloride salt API is problematic for developing a stable oral solid dosage form, several formulation strategies can be employed:[4][16]

  • Film Coating: Applying a polymer film coat to a tablet can act as a physical barrier to moisture.[16]

  • Encapsulation: Encapsulating the API with a less hygroscopic polymer via techniques like spray drying can protect it from ambient moisture.[16][17]

  • Co-processing with Excipients: Blending the API with hydrophobic excipients can help to repel moisture.[4]

  • Crystal Engineering: It may be possible to form a less hygroscopic co-crystal or a different salt form of the pyrazole active moiety.[16]

Visualizing the Impact of Moisture on a Pyrazole HCl Salt

This diagram illustrates the potential consequences of moisture exposure.

G cluster_0 Initial State cluster_1 Consequences of Moisture Exposure A Pyrazole HCl Salt Free-flowing powder B Physical Changes Clumping, Caking, Deliquescence A->B Moisture Adsorption C Chemical Changes Hydrolysis, Degradation A->C Moisture Adsorption D Experimental Errors Inaccurate Weighing, Poor Stoichiometry B->D C->D

Caption: Potential consequences of moisture exposure on pyrazole HCl salts.

References

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
  • 5 Best Practices for Analytical Balances. Weighing Scales | Innoweight.
  • Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. (2015, November 18). Pharmaceutical Sciences.
  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). WuXi AppTec.
  • Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. (2014, April 29). American Pharmaceutical Review.
  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com.
  • How to weigh a higroscopic substance. (2008, October 20).
  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.
  • Moisture Sorption Analysis of Pharmaceuticals. TA Instruments.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • Drying Machines for API (Active Pharmaceutical Ingredient)
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 22). MDPI.
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • API and OSD Processing Considerations when Spray Drying. Upperton Pharma Solutions.
  • Moisture Sorption Analysis of Pharmaceuticals. TA Instruments.
  • API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. (2026, January 19). Pilotech.
  • Moisture Sorption Characteristics in Pharmaceutical M
  • 1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride. Sigma-Aldrich.
  • How do you handle hygroscopic salts?. (2016, September 14).
  • Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazol
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
  • Hygroscopicity of Inorganic Aerosols: Size and Relative Humidity Effects on the Growth Factor. Aerosol and Air Quality Research.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 22). PMC.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Pharma Excipients.
  • Method for purifying pyrazoles.

Sources

Troubleshooting

Technical Support Center: Resolving Regioisomer Formation in 5-Methyl-1H-pyrazol-3-amine

Current Status: Operational Subject: Troubleshooting Regioselectivity in Aminopyrazole Substitution Assigned Specialist: Senior Application Scientist Introduction: The Tautomeric Trap If you are reading this, you are lik...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Regioselectivity in Aminopyrazole Substitution Assigned Specialist: Senior Application Scientist

Introduction: The Tautomeric Trap

If you are reading this, you are likely staring at an NMR spectrum showing a mixture of isomers or a TLC plate with two frustratingly close spots. You are not alone.

5-methyl-1H-pyrazol-3-amine (also referred to as 3-amino-5-methylpyrazole) is a "privileged scaffold" in kinase inhibitor design, but it presents a classic synthetic trap: Annular Tautomerism .

The molecule exists in a rapid equilibrium between two forms. When you introduce an electrophile (alkyl halide, acyl chloride, etc.), the reaction outcome is dictated by a complex interplay of sterics (Methyl vs. Amine bulk), electronics (lone pair availability), and reaction conditions (Kinetic vs. Thermodynamic control).

This guide provides the protocols to diagnose your isomer, control the selectivity, and salvage your yield.

Module 1: Diagnostic Center (FAQ)

Q1: I have two isomers. How do I definitively tell them apart without growing a crystal?

A: 1D-NMR is often insufficient due to the similarity of the signals. The gold standard for solution-phase identification is 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY spectroscopy.

You must determine if your electrophile (


) is attached to the nitrogen adjacent to the Methyl group  (Position 1, creating the 1,5-isomer) or the Amine group  (Position 2, creating the 1,3-isomer).
Feature1,5-Isomer (R adjacent to Methyl)1,3-Isomer (R adjacent to Amine)
Structure

-Alkyl-5-methyl-3-aminopyrazole

-Alkyl-3-methyl-5-aminopyrazole
NOE Signal Strong enhancement between

-Alkyl protons
and Py-Methyl protons .
NO enhancement between

-Alkyl and Py-Methyl.
Secondary NOE Weak/No enhancement between

-Alkyl and Py-H4.
Strong enhancement between

-Alkyl protons
and Py-H4 (ring proton).
Sterics Sterically crowded (Disfavored).Sterically relaxed (Favored).
Q2: Why does my LC-MS show a mass corresponding to bis-alkylation?

A: The exocyclic amine (


) is nucleophilic. If you used a strong base (like NaH) and excess alkylating agent, you likely deprotonated the exocyclic amine and the ring nitrogen, leading to substitution at both sites.
  • Fix: Reduce base equivalents to 1.0 or switch to a weaker base (

    
    ) that cannot deprotonate the exocyclic amine effectively.
    

Module 2: Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the divergence point for regioisomer formation.

Pyrazole_Regioselectivity Start 5-methyl-1H-pyrazol-3-amine (Tautomeric Mixture) TautomerA Tautomer A (H on N adjacent to Me) Start->TautomerA Fast Equilibrium TautomerB Tautomer B (H on N adjacent to NH2) Start->TautomerB Electrophile Reaction with Electrophile (R-X) TautomerA->Electrophile TautomerB->Electrophile Path1 Path 1: Attack via N adjacent to Me (Sterically Hindered) Electrophile->Path1 High Temp / Small R Path2 Path 2: Attack via N adjacent to NH2 (Sterically Favored) Electrophile->Path2 Std Conditions / Bulky R Product15 1,5-Isomer (R next to Methyl) Often Minor Product Path1->Product15 Product13 1,3-Isomer (R next to Amine) Often Major Product Path2->Product13

Figure 1: Mechanistic divergence in the alkylation of 3-amino-5-methylpyrazole. The steric bulk of the methyl group usually directs alkylation to the distal nitrogen (Path 2), but solvent and base choice can override this.

Module 3: Experimental Protocols

Scenario A: You want the Ring N-Alkylated Product

Target:


-alkylation (usually favoring the 1,3-isomer).
Challenge:  Preventing exocyclic amine alkylation and controlling N1 vs N2 ratio.

Protocol 1: The Thermodynamic Standard (Favors 1,3-isomer) This protocol maximizes the formation of the sterically less hindered isomer (Alkyl group next to the amine, away from the methyl).

  • Dissolution: Dissolve 5-methyl-1H-pyrazol-3-amine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 equiv). Note: Cs2CO3 is superior to K2CO3 for solubility in DMF.
    
  • Activation: Stir at Room Temperature (RT) for 15 minutes.

  • Electrophile: Add Alkyl Halide (1.1 equiv) dropwise.[1]

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF.

    • Why this works: The carbonate base is strong enough to deprotonate the ring NH (pKa ~14) but not the exocyclic

      
       (pKa ~35). The steric bulk of the methyl group blocks attack at the adjacent nitrogen, funneling reaction to the distal nitrogen.
      

Protocol 2: The "Switch" (Attempting to favor 1,5-isomer) Forcing the alkyl group next to the methyl is difficult due to sterics (the "ortho effect"). However, changing the solvent to a fluorinated alcohol can sometimes alter the hydrogen-bonding network and shift selectivity.

  • Solvent: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) mixed with Dichloromethane (1:4 ratio).

  • Mechanism: HFIP is a strong Hydrogen Bond Donor (HBD). It solvates the amine and ring nitrogens differently than DMF, potentially stabilizing the transition state leading to the 1,5-isomer [1].

Scenario B: You want the Exocyclic Amine Substituted (Amide Formation)

Target: Acylation of the


 group.
Challenge:  Preventing reaction at the ring nitrogens.

Protocol 3: Chemoselective Acylation Acylation is kinetically controlled. The exocyclic amine is a better nucleophile than the ring nitrogens if the ring is not deprotonated.

  • Solvent: Dissolve substrate in DCM or THF .

  • Base: Use Pyridine (2.0 equiv) or DIPEA . Do NOT use NaH or hydroxide bases.

  • Electrophile: Add Acyl Chloride (1.0 equiv) at 0°C .

  • Quench: Quench immediately upon consumption of starting material (usually <1 hour).

    • Why this works: Pyridine acts as a proton sponge. It is not strong enough to deprotonate the ring nitrogen (preventing the formation of the highly nucleophilic pyrazolate anion). The neutral exocyclic amine attacks the acyl chloride. Any transient acylation on the ring nitrogen (forming an acyl-pyridinium species) is usually labile and will transfer to the thermodynamically more stable exocyclic amide or hydrolyze during workup [2].

Module 4: Advanced Troubleshooting (The "Nuclear Option")

If direct alkylation yields inseparable mixtures (e.g., 50:50 ratio), you must use a Protection-Deprotection Strategy .

Workflow:

  • Protect the Exocyclic Amine: React with Boc-Anhydride (

    
    ) in THF/NaOH. This usually protects the exocyclic amine and one ring nitrogen (Bis-Boc).
    
  • Selective Deprotection: Treat with mild base (MeOH/K2CO3) to remove the ring-Boc, leaving the exocyclic

    
    -Boc.
    
  • Alkylate: Now perform the alkylation. The bulky Boc group on the exocyclic amine will heavily influence the steric environment, often enhancing selectivity for the nitrogen away from the Boc-amino group (which is also away from the methyl).

  • Deprotect: TFA/DCM to remove the Boc.

References

  • BenchChem. (2025).[1] Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Retrieved from

  • Levin, M., et al. (2025).[2] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. Retrieved from

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from

  • Huang, A., et al. (2017).[3] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from

  • Chemistry Steps. (2025). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 5-methyl-1H-pyrazol-3-amine hydrochloride

Welcome to the technical support center for handling crude mixtures containing 5-methyl-1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling crude mixtures containing 5-methyl-1H-pyrazol-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the purification of this important chemical intermediate.

Introduction to the Challenge

5-methyl-1H-pyrazol-3-amine hydrochloride is a polar, water-soluble salt. Its high polarity can make it challenging to separate from other polar impurities or reaction byproducts. The key to successful purification lies in exploiting the differences in solubility and acid-base properties between the desired compound and the contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 5-methyl-1H-pyrazol-3-amine hydrochloride?

A1: The most effective strategies for removing this compound from a reaction mixture are:

  • Aqueous Workup (Acid-Base Extraction): This technique leverages the hydrochloride salt's high water solubility. By carefully adjusting the pH, you can manipulate the solubility of the amine and other components in aqueous and organic phases.[1][2][3]

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.[4][5]

  • Column Chromatography: While often a last resort for highly polar compounds, specific techniques like reversed-phase or HILIC chromatography can be effective.[6][7][8]

Q2: My desired product is also polar. How can I selectively remove the 5-methyl-1H-pyrazol-3-amine hydrochloride?

A2: This is a common challenge. The best approach is to exploit the basicity of the amine. By neutralizing the hydrochloride salt with a base, you can convert it to the free amine, 5-methyl-1H-pyrazol-3-amine. This free amine will have significantly different solubility characteristics, often being more soluble in organic solvents and less soluble in water. This allows for its separation from other polar, non-basic impurities.[9][10]

Q3: I'm observing an oiling out" of my compound during recrystallization instead of crystal formation. What should I do?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. To troubleshoot this:

  • Slow down the cooling process: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]

  • Adjust the solvent system: The solvent may be too good, or not good enough. Experiment with different single solvents or mixed solvent systems. For pyrazole derivatives, ethanol, methanol, and water are common choices. A mixed system, like dissolving in hot ethanol and adding hot water until turbidity appears, can be effective.[4]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid's surface. This can provide a nucleation site for crystal growth.[11]

Troubleshooting Guide: Common Scenarios & Solutions

Symptom / Issue Potential Cause Recommended Solution & Explanation
TLC analysis shows a persistent spot at the baseline (highly polar) corresponding to the starting material. Incomplete reaction or inefficient removal of the hydrochloride salt.Primary: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). This will neutralize the hydrochloride, and the resulting free amine will remain in the organic layer, while other polar, acidic, or neutral impurities may be washed into the aqueous layer. Secondary: If the product is acid-stable, an acidic wash (e.g., dilute HCl) can be used to protonate any residual free amine and extract it into the aqueous phase.[1][12][13]
Low yield after aqueous workup. The desired product may have some water solubility, or an emulsion may have formed during extraction.Check aqueous layer: Before discarding the aqueous layer, neutralize it and extract it with an organic solvent to recover any dissolved product.[14] Break emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
The isolated product is still impure after a single purification step. The impurities have similar properties to the desired product.Multi-step purification: A combination of techniques is often necessary. For example, an initial acid-base extraction to remove the bulk of the starting material, followed by recrystallization or column chromatography for final polishing.
Difficulty finding a suitable recrystallization solvent. The compound is either too soluble or insoluble in common solvents.Systematic solvent screening: Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Good solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and water.[4] Mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) can also be very effective.[4]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of 5-methyl-1H-pyrazol-3-amine hydrochloride

This protocol is ideal when your desired product is not basic and has good solubility in a water-immiscible organic solvent.

Workflow Diagram:

G cluster_0 Acid-Base Extraction Workflow start Crude Reaction Mixture (in organic solvent) wash_bicarb Wash with sat. aq. NaHCO₃ start->wash_bicarb separate_layers1 Separate Layers wash_bicarb->separate_layers1 organic_layer1 Organic Layer (contains product and free amine) separate_layers1->organic_layer1 Organic aqueous_layer1 Aqueous Layer 1 (contains acidic impurities) separate_layers1->aqueous_layer1 Aqueous wash_brine Wash with Brine organic_layer1->wash_brine separate_layers2 Separate Layers wash_brine->separate_layers2 organic_layer2 Organic Layer (product + free amine) separate_layers2->organic_layer2 Organic aqueous_layer2 Aqueous Layer 2 (discard) separate_layers2->aqueous_layer2 Aqueous dry_concentrate Dry (Na₂SO₄), Filter, and Concentrate organic_layer2->dry_concentrate purified_product Purified Product dry_concentrate->purified_product

Caption: Decision workflow for acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Neutralization and Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Layer Separation: Drain the lower aqueous layer.

  • Repeat Washing: Repeat the washing of the organic layer with the NaHCO₃ solution two more times.

  • Brine Wash: Wash the organic layer once with brine to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This method is suitable if your desired product is a solid and you can identify a solvent in which its solubility significantly increases with temperature.

Workflow Diagram:

G cluster_1 Recrystallization Workflow start Crude Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Cool Slowly hot_filter->cool crystallize Crystals Form cool->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash_crystals Wash with Cold Solvent vacuum_filter->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: General workflow for recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and when heated. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 3: Column Chromatography

This is a more advanced technique for separating compounds based on their differential adsorption to a stationary phase.[7][8]

Considerations for Polar Compounds:

  • Normal Phase Chromatography: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase. For highly polar compounds, a very polar eluent (e.g., methanol in dichloromethane) may be required.[15]

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase (like C18-silica) and a polar mobile phase (e.g., water/acetonitrile). This can be very effective for retaining and separating highly polar compounds.[6]

General Workflow:

G cluster_2 Column Chromatography Workflow prepare_column Prepare Column (pack stationary phase) load_sample Load Sample prepare_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate combine_pure->concentrate pure_product Pure Product concentrate->pure_product

Caption: General workflow for column chromatography.

Due to the complexity and variability of column chromatography, a detailed step-by-step protocol is highly dependent on the specific crude mixture. It is recommended to first develop a separation method using Thin-Layer Chromatography (TLC) to identify a suitable solvent system.

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Wikipedia. (n.d.). Liquid–liquid extraction. Wikipedia.
  • Reddit. (2022).
  • MilliporeSigma. (n.d.). 5-Methyl-1H-pyrazol-3-amine hydrochloride. MilliporeSigma.
  • Phenomenex. (2025).
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • Wiley Analytical Science. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines. Wiley Analytical Science.
  • Physics & Maths Tutor. (n.d.). Organic Synthesis Organic Practical techniques.
  • Google Patents. (n.d.). IL110461A - Process for the preparation of pyrazole and its derivatives.
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
  • BenchChem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. BenchChem.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry.
  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing.
  • MDPI. (2023).
  • PMC. (n.d.).
  • YouTube. (2020). Acid-Base Extraction Tutorial. ChemistryConnected.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • ResearchGate. (2015). How can I separate HCl from amine hydrogenchloride solution by electrolysis?.
  • University of Rochester. (n.d.). About Troubleshooting. Department of Chemistry.
  • National Institutes of Health. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem.
  • ResearchGate. (2020).
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
  • BLDpharm. (n.d.). 1240047-66-8|5-Methyl-1H-pyrazol-3-amine dihydrochloride. BLDpharm.
  • IUCr. (n.d.).
  • PMC. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. PMC.
  • ChemicalBook. (n.d.). 1H-Pyrazol-3-amine, 1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-. ChemicalBook.
  • lifechem pharma. (n.d.). 3-Methyl-5-Amino-Pyrazole. lifechem pharma.
  • SpringerLink. (2025).
  • gsrs. (n.d.). 5-METHYL-1H-PYRAZOLE-3-AMINE. gsrs.
  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
  • BenchChem. (2025). Removing unreacted Pyrazine-2-sulfonyl chloride from the reaction mixture. BenchChem Technical Support.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure.
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. BenchChem Technical Support.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-methylpyrazole 97. Sigma-Aldrich.
  • SpectraBase. (n.d.). 1H-pyrazol-3-amine, 5-methyl-1-[(2-methylphenyl)methyl]-. SpectraBase.

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning in Aminopyrazole Cross-Coupling

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for overcoming the unique challenges associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for overcoming the unique challenges associated with palladium- and nickel-catalyzed cross-coupling reactions involving aminopyrazole substrates. The inherent electronic structure of aminopyrazoles presents a significant hurdle: potent catalyst poisoning that can lead to stalled reactions and low yields.

This resource is designed to provide not just solutions, but a foundational understanding of the underlying chemical principles, enabling you to rationally design and troubleshoot your experiments for optimal success.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with an aminopyrazole failing or giving very low yields?

A1: The most common cause of failure is catalyst poisoning.[1][2] Aminopyrazoles can act as strong bidentate chelating ligands for the metal center (e.g., palladium). The lone pair of electrons on the pyrazole ring's nitrogen and the exocyclic amino group can coordinate simultaneously to the palladium catalyst, forming a highly stable, inactive complex.[3][4] This effectively removes the catalyst from the active catalytic cycle, preventing the desired bond formation.[5]

Q2: I see a black precipitate forming in my reaction. What is it and what does it mean?

A2: The black precipitate is likely "palladium black," which is finely divided, metallic palladium(0) that has aggregated and fallen out of solution.[1][5] Its formation is a clear indicator of catalyst deactivation or decomposition.[5] This can be triggered by several factors, including an unstable ligand-catalyst complex, the presence of oxygen, or high reaction temperatures.[1][6] When the aminopyrazole displaces the stabilizing phosphine ligand, the unprotected palladium species can more easily aggregate.

Q3: Can I just increase the catalyst loading to overcome the poisoning?

A3: While increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes compensate for partial deactivation and provide some product, it is not an ideal or cost-effective solution.[3] It fails to address the root cause of the poisoning and may not be sufficient for complete conversion. A more robust approach involves selecting reaction conditions and components that actively prevent the poisoning mechanism.[7]

Q4: Are there specific types of cross-coupling reactions that are more susceptible to this issue?

A4: Yes, reactions that are sensitive to the electronic properties and coordination environment of the catalyst, such as the Buchwald-Hartwig amination, are particularly challenging with aminopyrazole substrates.[1][8] The amine coupling partner itself can compete with the aminopyrazole for coordination to the palladium center.[5] However, any cross-coupling reaction (Suzuki, Heck, Sonogashira, etc.) can be affected if the catalyst is susceptible to chelation by the aminopyrazole.

In-Depth Troubleshooting Guides

Issue 1: Reaction Stalls or Proceeds to Low Conversion

This is the most frequent problem, directly pointing to catalyst deactivation. Here is a systematic approach to diagnose and solve the issue.

Possible Cause 1: Substrate-Induced Catalyst Poisoning

  • Scientific Rationale: The aminopyrazole forms a stable chelate with the palladium center, creating a catalytically dead species. To overcome this, the ancillary ligand on the catalyst must be carefully chosen to sterically and electronically outcompete the aminopyrazole and prevent this bidentate coordination.

  • Troubleshooting Steps:

    • Ligand Selection is Critical: Switch to a bulky, electron-rich monophosphine ligand. These ligands form strong bonds with palladium and their steric hindrance physically blocks the aminopyrazole from forming a bidentate complex.

      • Recommended Ligands: Buchwald's biarylphosphine ligands are the industry standard for this challenge. Start with XPhos or SPhos. If those fail, RuPhos and the newly developed tBuBrettPhos have shown excellent efficacy for challenging N-heterocyclic substrates.[3][5][9][10]

      • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be highly effective. They form very strong bonds with palladium, making them resistant to displacement.[11][12]

    • Use a Pre-formed Catalyst: Employing a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can be more effective than generating the active catalyst in situ.[3] These pre-catalysts are often more robust and less prone to deactivation during the initial phase of the reaction.

Possible Cause 2: Inadequate Reaction Conditions

  • Scientific Rationale: The choice of base and solvent can significantly influence catalyst stability and activity. An inappropriate base can lead to side reactions or may not be strong enough to facilitate key steps in the catalytic cycle.

  • Troubleshooting Steps:

    • Base Optimization: The choice of base is crucial. Strong, non-coordinating bases are often preferred.

      • Screen Bases: Test a range of bases such as NaOtBu, K₃PO₄, and Cs₂CO₃.[1][3] Sodium tert-butoxide is often effective but can be incompatible with sensitive functional groups. In such cases, potassium phosphate or cesium carbonate are excellent alternatives.

    • Solvent Choice: Anhydrous, degassed solvents are mandatory.[6][11]

      • Common Solvents: Toluene and 1,4-dioxane are the most common and effective solvents for these reactions.[1]

      • Purity: Ensure solvents are thoroughly dried and degassed via sparging with an inert gas (Argon or Nitrogen) prior to use. Oxygen can oxidize and deactivate the active Pd(0) catalyst.[6]

Possible Cause 3: Poor Reagent Purity or Reaction Setup

  • Scientific Rationale: Palladium-catalyzed reactions are highly sensitive to impurities. Water, oxygen, and residual impurities from the synthesis of starting materials can all act as catalyst poisons.[2][6][11]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure the aminopyrazole and the coupling partner are of high purity. If necessary, recrystallize or purify by column chromatography. Impurities like elemental sulfur can be potent poisons.[2][13]

    • Ensure a Strictly Inert Atmosphere: Use proper Schlenk line or glovebox techniques.[11] The reaction vessel must be thoroughly purged with an inert gas to remove all traces of oxygen.

Visualizing the Problem and Solution

The Mechanism of Catalyst Poisoning

The following diagram illustrates how an aminopyrazole can intercept the active catalyst, pulling it into an inactive "off-cycle" state, thereby preventing the productive catalytic cycle from proceeding.

Caption: Mechanism of catalyst poisoning by aminopyrazole chelation.

Troubleshooting Workflow for Low Conversion

This workflow provides a logical sequence of steps to address failing reactions.

Caption: A step-by-step workflow for troubleshooting low yields.

Preventative Strategies & Best Practices

To avoid catalyst poisoning from the outset, design your experiments with the following principles in mind.

StrategyRationaleKey Parameters to Control
Ligand Choice A bulky, electron-rich ligand is the first line of defense. It stabilizes the active catalyst and sterically prevents substrate chelation.[3][14][15]Ligand: XPhos, SPhos, RuPhos, tBuBrettPhos, or a suitable NHC ligand. Pd:Ligand Ratio: Typically 1:1 to 1:2.
Catalyst System A well-defined pre-catalyst provides a more consistent source of the active Pd(0) species and can be more resistant to initial deactivation pathways.[3][16]Catalyst: Use a G3 or G4 palladacycle pre-catalyst (e.g., XPhos Pd G3).
Reaction Setup Oxygen and water are detrimental to the active Pd(0) catalyst. Impurities in reagents can act as independent catalyst poisons.[6][11]Atmosphere: Strictly inert (Argon or Nitrogen). Reagents: High purity starting materials; anhydrous, degassed solvents.
Incremental Addition Adding the aminopyrazole substrate slowly over a period of time can maintain a low instantaneous concentration, minimizing the statistical probability of bidentate chelation.[11]Method: Use a syringe pump to add a solution of the aminopyrazole over several hours.

Detailed Experimental Protocols

Protocol 1: Screening of Ligands for Aminopyrazole Coupling

This protocol provides a framework for systematically identifying the optimal ligand for a specific aminopyrazole substrate and coupling partner.

  • Preparation: In a glovebox, arrange an array of reaction vials equipped with stir bars.

  • Reagent Addition: To each vial, add the aryl halide (0.1 mmol, 1.0 equiv), the aminopyrazole (0.12 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).

  • Catalyst/Ligand Preparation: In separate vials, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃, 0.002 mmol, 2 mol% Pd) and a variety of ligands (e.g., XPhos, SPhos, RuPhos, 0.0044 mmol, 4.4 mol%).

  • Reaction Initiation: Add anhydrous, degassed solvent (e.g., toluene, 1.0 mL) to each reaction vial. Then, add the palladium precursor solution followed by the specific ligand solution for that vial.

  • Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).

  • Monitoring and Analysis: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, filter, and analyze by LC-MS or GC-MS to determine the conversion to the desired product. Compare the results to identify the most effective ligand.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with an Aminopyrazole

This is a robust starting point for your reaction, using best practices to mitigate poisoning.

  • Setup: Add the aryl halide (1.0 mmol, 1.0 equiv), aminopyrazole (1.2 mmol, 1.2 equiv), NaOtBu (1.4 mmol, 1.4 equiv), and a magnetic stir bar to an oven-dried Schlenk tube.

  • Inerting: Seal the tube and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing them by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove palladium residues.[1] Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Vogels, C. M., & Westcott, S. A. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Organ, M. G. (n.d.). Catalyst death in cross-coupling: Designing catalysts for immortality. Queen's University. Available at: [Link]

  • Powers, D. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • Krasniqi, A., et al. (2018). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. ResearchGate. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Ligand design in transition-metal catalyzed cross-coupling. ResearchGate. Available at: [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]

  • Acta Crystallographica Section E. (2015). Coordination of bis-(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the mol-ecular and crystal structures. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]

  • Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Available at: [Link]

  • Daugulis, O., et al. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to 1H NMR Interpretation: 3-Amino-5-methylpyrazole HCl vs. Free Base

Executive Summary 3-Amino-5-methylpyrazole (AMP) is a highly versatile heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals. During synthetic workflows, it is frequently is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-methylpyrazole (AMP) is a highly versatile heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals. During synthetic workflows, it is frequently isolated or utilized as a hydrochloride (HCl) salt to improve stability and solubility. However, the transition from the free base to the HCl salt fundamentally alters the molecule's electronic landscape, leading to significant shifts in its 1H Nuclear Magnetic Resonance (NMR) spectrum.

As a Senior Application Scientist, I frequently observe researchers misinterpreting these downfield shifts or struggling with the broad, exchangeable signals characteristic of protonated pyrazoles. This guide objectively compares the 1H NMR performance of 3-amino-5-methylpyrazole HCl against its free base counterpart, details the mechanistic causality behind solvent-dependent spectral changes, and provides a self-validating experimental protocol for accurate peak assignment.

Structural Dynamics & The Mechanistic Impact of Protonation

To accurately interpret the NMR spectrum, one must first understand the structural causality dictated by the molecule's protonation state.

  • The Free Base (Tautomeric Averaging): In its free base form, 3-amino-5-methylpyrazole undergoes rapid annular tautomerism between the 3-amino and 5-amino states. On the NMR timescale, this rapid proton exchange averages the electronic environment, resulting in a single set of signals for the methyl group and the C4-aromatic proton .

  • The HCl Salt (Electronic Deshielding): When converted to the hydrochloride salt, protonation preferentially occurs at the endocyclic nitrogen (N2) rather than the exocyclic amine. This forms a resonance-stabilized pyrazolium cation. The introduction of a formal positive charge withdraws electron density from the aromatic ring via inductive and resonance effects. Consequently, the diamagnetic shielding around the carbon backbone is reduced, forcing the C4-H and C5-CH3 protons to resonate at significantly lower field (higher ppm) .

Comparative 1H NMR Peak Assignments

The table below summarizes the quantitative chemical shifts for 3-amino-5-methylpyrazole in both its free base and HCl salt forms, highlighting the critical impact of solvent selection.

Table 1: Quantitative 1H NMR Chemical Shift Comparison (400 MHz, 298 K)
Proton EnvironmentFree Base (DMSO-d6)HCl Salt (DMSO-d6)HCl Salt (D2O)Multiplicity & IntegrationMechanistic Rationale for Shift
C5-CH3 (Methyl) ~2.14 ppm~2.25 ppm~2.30 ppmSinglet, 3HMild inductive deshielding from the protonated pyrazolium ring.
C4-H (Aromatic) ~5.36 ppm~5.90 ppm~5.95 ppmSinglet, 1HStrong deshielding due to decreased electron density on the cationic ring.
Exocyclic NH2 ~4.5 - 5.5 ppm~8.0 - 9.5 ppmNot observedBroad, 2HProtonation and H-bonding in DMSO shift the signal downfield; H/D exchange in D2O eliminates it.
Endocyclic NH / NH+ ~11.5 ppm~10.0 - 12.0 ppmNot observedBroad, 1H - 2HQuadrupolar relaxation of

N broadens the peak; rapid exchange in D2O removes it.

Data synthesized from established chemical libraries and empirical spectroscopic databases .

Solvent Selection: DMSO-d6 vs. D2O

The choice of deuterated solvent acts as a self-validating diagnostic tool in NMR spectroscopy.

  • DMSO-d6 (Aprotic, Hydrogen-Bonding): DMSO is a strong hydrogen-bond acceptor. It solvates the pyrazolium cation and slows down the chemical exchange of the N-H protons. This allows the exchangeable amine and pyrazolium protons to be observed, albeit as broad signals due to the quadrupolar moment of the

    
    N nucleus (Spin I = 1).
    
  • D2O (Protic, H/D Exchange): D2O facilitates rapid deuterium exchange. The labile N-H protons are replaced by N-D, rendering them invisible in the 1H NMR spectrum. Running a parallel sample in D2O (or adding a drop of D2O to the DMSO-d6 sample) is a definitive, self-validating method to confirm that the singlets at ~2.30 ppm and ~5.95 ppm belong exclusively to the carbon skeleton.

NMR_Workflow A 3-Amino-5-methylpyrazole HCl B Solvent Selection A->B C DMSO-d6 (Aprotic, H-Bonding) B->C D D2O (Protic, H/D Exchange) B->D E1 Dissolve 15 mg in 0.6 mL C->E1 E2 Dissolve 15 mg in 0.6 mL D->E2 F1 1H NMR Acquisition E1->F1 F2 1H NMR Acquisition E2->F2 G Detect: CH3, CH, NH/NH3+ F1->G H Detect: CH3, CH Only F2->H

Workflow for 1H NMR sample preparation and solvent-dependent proton detection.

Standardized Experimental Protocol

To ensure reproducible, high-resolution spectra, follow this rigorously validated methodology. Every step is designed to optimize magnetic field homogeneity and signal-to-noise ratio.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 12–15 mg of 3-amino-5-methylpyrazole HCl into a clean glass vial.

    • Causality: This mass yields a concentration of roughly 150–200 mM in 0.6 mL of solvent. This is the optimal threshold for 1D 1H NMR, providing excellent signal-to-noise without inducing concentration-dependent viscosity, which can artificially broaden peaks.

  • Solvent Addition: Add 0.6 mL of high-purity deuterated solvent (DMSO-d6 or D2O) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Dissolution & Homogenization: Vortex the mixture vigorously for 30 seconds. If any micro-particulates remain, sonicate the vial for 1–2 minutes at room temperature.

    • Causality: Incomplete dissolution creates localized magnetic susceptibility gradients. This disrupts the shimming process, leading to asymmetric peak shapes (e.g., tailing) and poor resolution of the C4-H singlet.

  • Sample Transfer: Using a clean glass Pasteur pipette, transfer the fully dissolved, clear solution into a standard 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm .

    • Causality: A solvent column shorter than 4 cm will cause the liquid meniscus to sit within the active volume of the NMR probe's receiver coil, severely degrading field homogeneity.

  • Data Acquisition: Acquire the spectrum at 298 K on a 400 MHz or 500 MHz spectrometer. Use a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 1.5 seconds.

References

  • National Center for Biotechnology Information (PubChem). "1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146". Accessed March 2026.[Link]

  • ResearchGate. "Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin". Accessed March 2026.[Link]

Comparative

Comparing reactivity of 5-methyl-1H-pyrazol-3-amine vs 3-aminopyrazole

An In-depth Technical Guide to the Reactivity of 5-Methyl-1H-pyrazol-3-amine vs. 3-Aminopyrazole[1] Executive Summary: The Steric & Electronic Divergence While 3-aminopyrazole (3-AP ) and 5-methyl-1H-pyrazol-3-amine (5-M...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of 5-Methyl-1H-pyrazol-3-amine vs. 3-Aminopyrazole[1]

Executive Summary: The Steric & Electronic Divergence

While 3-aminopyrazole (3-AP ) and 5-methyl-1H-pyrazol-3-amine (5-Me-3-AP ) share a core pharmacophore, they are not interchangeable in precision synthesis.[1] The introduction of the C5-methyl group is not merely a structural appendage; it acts as a steric gatekeeper and an electronic modulator .

This guide objectively compares their reactivity profiles, focusing on tautomeric fidelity, nucleophilic regioselectivity, and cyclocondensation behavior.[2]

Feature3-Aminopyrazole (3-AP)5-Methyl-1H-pyrazol-3-amine (5-Me-3-AP)
Steric Profile Unhindered; N1 and N2 are sterically similar.[1]Asymmetric; C5-Methyl hinders adjacent N1.[1]
Electronic Bias Standard aromatic nucleophile.[1]C5-Methyl (+I effect) increases basicity slightly.[1][3]
Tautomeric Stability 3-amino form dominant (~75:25).[1][3]Methyl group stabilizes specific tautomers via hyperconjugation.[1]
Primary Application General scaffold for fragment-based design.[1]Regioselective synthesis of pyrazolo[1,5-a]pyrimidines.

Electronic Structure & Tautomeric Equilibrium[1][2]

Understanding the tautomeric landscape is a prerequisite for predicting reactivity. Both compounds exist in a dynamic equilibrium between the 3-amino and 5-amino forms.[1]

Mechanistic Insight
  • 3-Aminopyrazole : Exists predominantly as the 3-amino tautomer.[1] The symmetrical nature of the ring hydrogens (in the absence of N-substitution) means N1 and N2 are chemically distinct only at the instant of reaction.

  • 5-Methyl-1H-pyrazol-3-amine : The methyl group breaks the symmetry.[1] It exerts a positive inductive effect (+I), increasing the electron density of the pyrazole ring.[2] Crucially, the methyl group creates a steric clash in the 5-amino tautomer if the adjacent nitrogen is protonated or substituted, often pushing the equilibrium further toward the 3-amino form to minimize steric strain.[2]

Tautomerism cluster_0 3-Aminopyrazole Equilibrium cluster_1 5-Methyl-3-Aminopyrazole Equilibrium AP3 3-Amino-1H-pyrazole (Dominant Nucleophile) AP5 5-Amino-1H-pyrazole (Minor Tautomer) AP3->AP5 Prototropic Shift MAP3 5-Methyl-3-amino-1H-pyrazole (Sterically Favored) MAP5 3-Methyl-5-amino-1H-pyrazole (Sterically Congested) MAP3->MAP5 Methyl Influence caption Figure 1: The methyl group at C5 stabilizes the 3-amino tautomer by minimizing steric repulsion at the N-H site.

[2]

Reactivity Profile: Nucleophilic Attacks

The most critical divergence occurs during reactions with electrophiles (alkylation, acylation, and condensation).[2]

N-Alkylation Regioselectivity
  • 3-AP : Reacts at ring nitrogens with poor regioselectivity.[1] The product distribution is often a statistical mixture of N1 and N2 alkylation unless a directing group is used.

  • 5-Me-3-AP : Exhibits enhanced regioselectivity . The C5-methyl group sterically shields the adjacent nitrogen (N1 in the 3-amino tautomer). Consequently, alkylation preferentially occurs at the distal nitrogen (N2) , which is less hindered.[2]

Cyclocondensation (The Pyrazolo[1,5-a]pyrimidine Synthesis)

This is the "gold standard" reaction for these substrates.[3] When reacting with 1,3-dicarbonyls (e.g., ethyl acetoacetate), the reaction pathway is dictated by the initial nucleophilic attack of the exocyclic amine.[2]

  • Mechanism :

    • Attack 1 : Exocyclic

      
       attacks the ketone (more electrophilic).[3]
      
    • Attack 2 : Ring Nitrogen attacks the ester (cyclization).[3]

The "Methyl Effect" on Regioisomers: With 3-AP , the formation of 5- vs. 7-substituted isomers depends almost entirely on the solvent and pH.[1] With 5-Me-3-AP , the methyl group adds a steric constraint during the ring-closure step.[1] If the 1,3-dicarbonyl is unsymmetrical, the 5-Me-3-AP will strongly favor the isomer where the bulky groups of the dicarbonyl are away from the C5-methyl.[1]

ReactionPathway Start Reactants: Aminopyrazole + 1,3-Dicarbonyl Intermediate Intermediate: Enamine Formation Start->Intermediate -H2O PathA Path A: 3-AP Low Steric Bulk Intermediate->PathA PathB Path B: 5-Me-3-AP High Steric Bulk at C5 Intermediate->PathB ProductA Mixture of Regioisomers (5- & 7-substituted) PathA->ProductA No steric guidance ProductB Single Regioisomer Favored (Steric Control) PathB->ProductB Methyl directs closure caption Figure 2: Divergent cyclization pathways driven by the C5-methyl steric anchor.

Comparative Experimental Protocol

Objective : Synthesis of Pyrazolo[1,5-a]pyrimidine derivatives via condensation with Ethyl Acetoacetate.

Materials
  • Substrate A : 3-Aminopyrazole (CAS: 1820-80-0)[1][4]

  • Substrate B : 5-Methyl-1H-pyrazol-3-amine (CAS: 31230-17-8)[1][5]

  • Reagent : Ethyl Acetoacetate (1.1 equiv)[2][3]

  • Solvent : Glacial Acetic Acid (Reflux)[2][3]

Step-by-Step Workflow
StepProtocol for 3-AminopyrazoleProtocol for 5-Methyl-1H-pyrazol-3-amineCritical Note
1. Dissolution Dissolve 1.0g in 5mL AcOH. Solution is clear/yellow.Dissolve 1.0g in 5mL AcOH. Requires vortexing ; methyl analog is more crystalline/hydrophobic.5-Me-3-AP has lower solubility in polar protic solvents initially.[1]
2. Addition Add Ethyl Acetoacetate dropwise at RT.[1] Exotherm is mild.[1]Add Ethyl Acetoacetate dropwise.[1] Exotherm is more pronounced due to higher basicity of the amine.Control temp < 40°C to prevent side reactions.
3. Reflux Heat to 110°C for 2-3 hours .Heat to 110°C for 4-6 hours .Steric Hindrance : The methyl group slows the ring-closure step (Attack 2).[3]
4. Workup Cool to RT. Precipitate usually forms immediately.[1][3]Cool to RT. Precipitation may be delayed . Add cold Et2O to induce crystallization.The methyl derivative is more lipophilic; product stays in solution longer.
5. Yield Typical Yield: 75-85% (Mixture of isomers possible).[1][3]Typical Yield: 80-90% (High regiopurity).[1][3]5-Me-3-AP often gives cleaner NMR spectra due to single isomer formation.[1]

Trustworthiness & Validation (Self-Check)

To ensure your experimental results are valid, perform these checks:

  • Tautomer Check (NMR) : Run a 1H-NMR in DMSO-d6.

    • 3-AP : Look for broad exchangeable protons.[1] C4-H appears as a doublet/triplet if coupling occurs.[1]

    • 5-Me-3-AP : Look for the sharp singlet at ~2.1-2.2 ppm (Methyl group).[1] If this peak is split or shifted significantly, check for N-alkylation impurities.[1]

  • Regioisomer Confirmation (NOE) :

    • For 5-Me-3-AP products, perform a 1D-NOE experiment. Irradiate the methyl peak. If you see enhancement of the pyrimidine ring proton, the methyl is proximal (confirming the specific regioisomer formed).[2]

References

  • El-Mekabaty, A. (2013).[3] Synthesis and Reactivity of Aminopyrazoles. International Journal of Modern Organic Chemistry, 2(1), 35-56.[2] 6

  • Fandrick, D. R., et al. (2015).[2][3] Control of Regioselectivity in the Synthesis of Aminopyrazoles. Journal of Organic Chemistry. 7

  • Catalán, J., et al. (1985).[2][3][8] Basicity and Tautomerism of Aminopyrazoles. 9

  • BenchChem Technical Guides . (2025). Tautomerism in Substituted 3-Aminopyrazoles. 10

  • Aggarwal, R., et al. (2011).[2][3] Regioselective synthesis of fluorinated pyrazolo[1,5-a]pyrimidines. Beilstein Journal of Organic Chemistry. 11

Sources

Validation

Comparative Guide: Mass Spectrometry Profiling of 5-methyl-1H-pyrazol-3-amine Derivatives

Executive Summary This technical guide provides a comparative analysis of mass spectrometry (MS) fragmentation patterns for 5-methyl-1H-pyrazol-3-amine (also known as 3-amino-5-methylpyrazole) and its key pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of mass spectrometry (MS) fragmentation patterns for 5-methyl-1H-pyrazol-3-amine (also known as 3-amino-5-methylpyrazole) and its key pharmaceutical derivatives (Schiff bases and amides). Designed for drug development professionals, this document contrasts Direct Electron Impact (EI) analysis of the core scaffold against Electrospray Ionization (ESI-MS/MS) of derivatized forms.

Key Insight: While direct EI analysis is sufficient for confirming the pyrazole core purity, derivatization (particularly amide formation) combined with ESI-MS/MS provides superior structural elucidation for complex biological metabolites by generating diagnostic "reporter ions" that map the substituent topology.

Introduction: The Pyrazole Scaffold in Drug Discovery

5-methyl-1H-pyrazol-3-amine is a privileged scaffold in medicinal chemistry, serving as a precursor for:

  • Aurora Kinase Inhibitors: (e.g., Danusertib analogs).

  • Anti-inflammatory Agents: (COX-2 inhibitors).

  • Agrochemicals: (Fungicides).

The analytical challenge lies in distinguishing the core pyrazole fragmentation from the metabolic changes on the N-substituents. This guide compares two primary analytical workflows: Direct EI-MS (Hard Ionization) and Derivatized ESI-MS/MS (Soft Ionization).

Comparative Analysis of Fragmentation Patterns

The Core Scaffold: 5-methyl-1H-pyrazol-3-amine

Technique: Electron Impact (EI) at 70 eV. Relevance: Quality Control (QC) of starting materials.

The core molecule (MW 97.[1]12) exhibits a distinct "hard" fragmentation pattern driven by ring stability and nitrogen elimination.

m/z PeakIdentityRelative AbundanceMechanism
97

100% (Base Peak)Molecular Ion (Stable aromatic system).
96

40-60%Loss of amino hydrogen or ring hydrogen.
81

15-25%Homolytic cleavage of the exocyclic C-N bond.
70

20-30%Ring contraction/cleavage (Retro-cycloaddition).
54

30-50%Diagnostic: Loss of acetonitrile via Retro-Diels-Alder (RDA).

Mechanistic Insight: The presence of the m/z 54 peak is the "fingerprint" of the 5-methyl-pyrazole core. It confirms the integrity of the methyl-substituted ring. If this peak is shifted (e.g., to m/z 68), it indicates alkylation on the ring carbons.

The Derivatives: Amides and Schiff Bases

Technique: ESI-MS/MS (Collision Induced Dissociation). Relevance: Metabolite Identification (MetID) and Pharmacokinetics (PK).

When the amine is derivatized (e.g., to an amide or Schiff base), the charge localization changes, altering the fragmentation pathway.

A. Amide Derivatives (e.g., Acetamides, Benzamides)[2]
  • Ionization: Forms stable

    
     ions.
    
  • Primary Fragmentation: Cleavage of the amide bond (

    
    ).
    
  • Diagnostic Pathway:

    • Acylium Ion Formation: The carbonyl group retains the charge (

      
      ), identifying the acid part of the drug.
      
    • Neutral Loss of Pyrazole: The pyrazole acts as a neutral leaving group (Mass 97).

    • Ketene Loss: Specific to acetamides, observing a loss of 42 Da (

      
      ).
      
B. Schiff Base Derivatives (Imines)[3]
  • Ionization: High proton affinity at the imine nitrogen (

    
    ).
    
  • Primary Fragmentation: Imine bond cleavage is less common than "Hydrolysis-like" fragmentation in the gas phase.

  • Diagnostic Pathway:

    • Retro-Ene Reaction: If an alkyl hydrogen is available, the molecule rearranges to eliminate the pyrazole.

    • Ring Closure: Ortho-hydroxy Schiff bases (salicylaldehyde derivatives) often undergo ring closure to form benzoxazoles in the gas phase before fragmenting.

Performance Comparison: Direct vs. Derivatized

The following table contrasts the analytical utility of analyzing the raw amine versus its derivatives.

FeatureDirect Analysis (Raw Amine)Derivatized Analysis (Amide/Schiff)
Ionization Method EI (70 eV)ESI / APCI
Sensitivity Moderate (requires volatility)High (Polar functional groups enhance ionization)
Structural Info Core Confirmation: Excellent for proving the pyrazole ring exists.Substituent Mapping: Excellent for identifying what is attached to the amine.
Isomer Differentiation Poor (3-amino vs 5-amino tautomers often equilibrate).Good: Derivatization "locks" the tautomer, allowing separation by LC before MS.
Key Limitation Extensive fragmentation can destroy the molecular ion (

).
Adduct formation (

,

) can complicate spectra.

Experimental Protocols

Protocol A: Direct EI-MS for Purity Assessment

Use this for checking the purity of 5-methyl-1H-pyrazol-3-amine raw material.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Introduction: Direct Insertion Probe (DIP) or GC-MS (Column: HP-5MS, 30m).

  • GC Gradient: 80°C (1 min)

    
     20°C/min 
    
    
    
    250°C.
  • Source Conditions:

    • Electron Energy: 70 eV.[4]

    • Source Temp: 230°C.

    • Scan Range: m/z 35–300.

  • Acceptance Criteria: Base peak at m/z 97; presence of m/z 54 > 20% abundance.

Protocol B: LC-MS/MS for Derivative Identification

Use this for identifying drug metabolites or synthesized library compounds.

  • Sample Prep: Dilute reaction mixture to 1 µg/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 300°C.

    • Collision Energy (CID): Stepped 15, 30, 45 eV.

  • Data Analysis: Look for Neutral Loss of 97 Da (Pyrazole core) to confirm the scaffold presence.

Visualizations

Diagram 1: Fragmentation Mechanisms

This diagram illustrates the divergent pathways for the core amine versus an amide derivative.

FragmentationPathways Core 5-methyl-1H-pyrazol-3-amine (MW 97) Core_M M+ (m/z 97) Core->Core_M EI Ionization Amide Amide Derivative (R-CO-NH-Py) Amide_MH [M+H]+ Amide->Amide_MH ESI Ionization Frag_54 m/z 54 [M - CH3CN]+ Core_M->Frag_54 Retro-Diels-Alder (Loss of Acetonitrile) Frag_81 m/z 81 [M - NH2]+ Core_M->Frag_81 Homolytic Cleavage Acylium Acylium Ion [R-C≡O]+ Amide_MH->Acylium Amide Bond Cleavage (CID) NeutralPy Neutral Loss (Pyrazole, 97 Da) Amide_MH->NeutralPy Leaving Group

Caption: Divergent fragmentation pathways: EI induces ring destruction (left), while ESI/CID preserves structural "reporter" ions (right).

Diagram 2: Analytical Decision Tree

A logic flow for selecting the correct method based on the research stage.

DecisionTree Start Start: What is your objective? Q1 Are you checking Purity of Starting Material? Start->Q1 Q2 Are you identifying Complex Metabolites? Q1->Q2 No MethodA Method A: Direct EI-MS (Look for m/z 54, 97) Q1->MethodA Yes Q2->MethodA No (Unknown Solid) MethodB Method B: LC-MS/MS (ESI) (Look for Neutral Loss 97) Q2->MethodB Yes

Caption: Decision matrix for selecting EI-MS vs. ESI-MS/MS based on analytical goals.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 3-Aminopyrazole (Analogous Core Data). National Institute of Standards and Technology. Available at: [Link]

  • Yaylayan, V. A., & Wnorowski, A. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research. Available at: [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds. In Advances in Heterocyclic Chemistry. Available at: [Link]

Sources

Comparative

Advantages of using hydrochloride salt vs free base 3-amino-5-methylpyrazole

Comprehensive Comparison Guide: Hydrochloride Salt vs. Free Base of 3-Amino-5-Methylpyrazole in Drug Development Introduction In modern medicinal chemistry, pyrazole derivatives have emerged as privileged scaffolds, part...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Hydrochloride Salt vs. Free Base of 3-Amino-5-Methylpyrazole in Drug Development

Introduction

In modern medicinal chemistry, pyrazole derivatives have emerged as privileged scaffolds, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics[1]. Among these, 3-amino-5-methylpyrazole serves as a highly versatile building block. However, a critical decision during early-stage drug development and chemical synthesis is whether to utilize the compound in its free base form (CAS 31230-17-8)[2] or as a hydrochloride (HCl) salt (CAS 133284-56-7).

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical performance of both forms, elucidate the mechanistic causality behind their behaviors, and provide self-validating experimental protocols for their application.

Physicochemical Profiling: Free Base vs. Hydrochloride Salt

The physical state of a compound dictates its utility in automated synthesis and formulation. The free base of 3-amino-5-methylpyrazole has a notably low melting point (45–47 °C)[2]. Under mechanical stress (e.g., milling) or mild exothermic reaction conditions, it is prone to deliquescence, often forming a sticky gum that complicates automated powder dispensing.

Conversely, converting the free base into an HCl salt establishes a robust crystalline lattice. This transformation yields a non-hygroscopic, free-flowing powder with a significantly higher melting point, which is vastly superior for scale-up and solid-state stability[3].

Table 1: Comparative Physicochemical Properties
PropertyFree Base (3-Amino-5-methylpyrazole)Hydrochloride Salt
CAS Number 31230-17-8[2]133284-56-7
Molecular Weight 97.12 g/mol 133.58 g/mol
Physical State Light yellow to orange solid/gum[2]White to off-white crystalline powder
Melting Point 45–47 °C[2]>150 °C (Decomposes)
Aqueous Solubility Low (Soluble in DCM/Methanol)[2]High (Highly soluble in water/buffers)
Stability Air and light sensitive[2]Highly stable; oxidation-resistant
pKa ~15.84 (Predicted)[2]N/A (Protonated species)

Mechanistic Insights: The Causality Behind the Choice

Understanding why the HCl salt outperforms the free base in specific applications requires examining the molecule at a sub-structural level.

  • Tautomeric Locking and Regioselectivity: In solution, the free base exists in a dynamic annular tautomeric equilibrium (amino/nitroso tautomerism)[4]. This flux complicates electrophilic aromatic substitution and cross-coupling reactions, frequently leading to a mixture of regioisomers. Protonation via HCl addition locks the molecule into a single, stable cationic conformation, ensuring high regioselectivity during complex synthetic workflows[4].

  • Oxidative Stability: The electron-rich nature of the primary amine and the pyrazole ring makes the free base highly susceptible to atmospheric oxidation, evidenced by its tendency to darken to an orange hue over time[2]. The hydrochloride salt protonates the most basic nitrogen, significantly withdrawing electron density from the ring system and thereby conferring long-term oxidative and photostability.

G FB Free Base (CAS 31230-17-8) Low MP (45-47°C), Air Sensitive Taut Tautomeric Equilibrium (Variable Reactivity) FB->Taut Solution State Protonation HCl Addition (Protonation of N-atoms) FB->Protonation Acid-Base Rxn Salt HCl Salt (CAS 133284-56-7) High MP, Crystalline Protonation->Salt Sol Enhanced Aqueous Solubility Salt->Sol Stab Oxidative & Light Stability Salt->Stab Regio Locked Conformation (Regioselectivity) Salt->Regio

Logical mapping of physicochemical enhancements via hydrochloride salt formation.

Self-Validating Experimental Protocols

To leverage the advantages of the HCl salt, rigorous, reproducible methodologies are required. The following protocols are designed as self-validating systems to ensure maximum data integrity.

Protocol 1: Synthesis and Isolation of 3-Amino-5-methylpyrazole Hydrochloride

Causality of Solvent Choice: Methanol is used to completely dissolve the free base, while diethyl ether acts as an antisolvent. Because the highly polar HCl salt is insoluble in ether, this binary solvent system drives rapid, high-yield crystallization.

  • Dissolution: Dissolve 10.0 g of 3-amino-5-methylpyrazole free base in 50 mL of anhydrous methanol under a nitrogen atmosphere.

  • Thermal Control: Place the reaction flask in an ice bath (0–5 °C) to control the exothermic nature of the acid-base reaction.

  • Acidification: Add 1.2 equivalents of 1M HCl in diethyl ether dropwise over 30 minutes, maintaining vigorous stirring.

  • Crystallization: Stir the resulting suspension for an additional 1 hour at 0–5 °C to maximize crystal lattice formation and yield.

  • Isolation: Filter the precipitate under vacuum, wash with 20 mL of cold anhydrous diethyl ether, and dry under high vacuum for 12 hours.

    • Self-Validation Step: Confirm complete conversion by checking the melting point (should be >150 °C, distinct from the 45 °C free base) and verifying stoichiometry via 1H-NMR (integration of the exchangeable NH3+ protons).

Workflow S1 1. Dissolution (Methanol) S2 2. Acidification (1M HCl/Ether) S1->S2 S3 3. Crystallization (0-5°C, 1h) S2->S3 S4 4. Filtration (Vacuum) S3->S4 S5 5. Desiccation (Yields HCl Salt) S4->S5

Step-by-step experimental workflow for the synthesis and isolation of the HCl salt.

Protocol 2: Comparative Kinetic Solubility Assay (HPLC-UV)

Causality of Design: Kinetic solubility can be misleading; therefore, a 24-hour agitation period is utilized to ensure true thermodynamic equilibrium is reached in a physiologically relevant buffer (PBS, pH 7.4).

  • Preparation: Prepare saturated solutions of both the free base and the HCl salt in phosphate-buffered saline (PBS, pH 7.4) by adding excess solid to 5 mL of buffer in separate vials.

  • Equilibration: Agitate the suspensions at 37 °C for 24 hours using a thermoshaker.

  • Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet undissolved solids.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the PTFE membrane, ensuring the quantified concentration accurately reflects the bulk solution.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration via HPLC-UV against a pre-established standard calibration curve.

Conclusion & Strategic Recommendations

For early-stage exploratory organic synthesis where solubility in non-polar solvents (like DCM) is paramount, the free base of 3-amino-5-methylpyrazole may be utilized[2]. However, for scale-up manufacturing, biological screening, and final drug formulation, the hydrochloride salt is unequivocally superior. Its enhanced oxidative stability, locked tautomeric conformation, and reliable solid-state properties (free-flowing powder) eliminate the handling bottlenecks associated with the low-melting free base[3].

References

  • Sigma-Aldrich. "5-Methyl-1H-pyrazol-3-amine hydrochloride | 133284-56-7". 5

  • ChemicalBook. "3-Amino-5-methylpyrazole | 31230-17-8". 2

  • NIH / PMC. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives". 3

  • ResearchGate. "Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism". 4

  • NIH / PMC. "Pyrazole: an emerging privileged scaffold in drug discovery". 1

Sources

Validation

A Comparative Guide to Validating the Purity of 5-methyl-1H-pyrazol-3-amine hydrochloride using LC-MS

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible scientific outcomes. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible scientific outcomes. This guide provides an in-depth technical comparison for validating the purity of 5-methyl-1H-pyrazol-3-amine hydrochloride, a key building block in the synthesis of various pharmacologically active compounds.[1][2] We will focus on the utility of Liquid Chromatography-Mass Spectrometry (LC-MS) and compare its performance against other common analytical techniques.

The structural integrity and purity of 5-methyl-1H-pyrazol-3-amine hydrochloride are critical, as impurities can lead to undesirable side reactions, impact product yield, and potentially introduce toxic by-products in the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and specific analytical method is paramount for its quality control.

The Power of LC-MS in Purity Determination

LC-MS stands out as a premier technique for the analysis of small molecules like 5-methyl-1H-pyrazol-3-amine hydrochloride due to its unique combination of high-resolution separation (Liquid Chromatography) and highly sensitive and specific detection (Mass Spectrometry). This dual capability allows for not only the quantification of the main compound but also the detection and potential identification of even trace-level impurities.

The LC component separates the sample mixture based on the differential partitioning of its components between a stationary phase and a mobile phase.[3] For a polar compound like 5-methyl-1H-pyrazol-3-amine hydrochloride, a reversed-phase HPLC method is often suitable.[4] The MS component then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem MS (MS/MS), structural details.

Experimental Design: A Self-Validating Approach

A robust analytical method is one that is validated to be "fit for purpose".[5] This involves demonstrating its specificity, linearity, accuracy, precision, and robustness, in line with guidelines from the International Council for Harmonisation (ICH).[5][6][7][8][9]

LC-MS Method Parameters

The following parameters provide a starting point for the analysis of 5-methyl-1H-pyrazol-3-amine hydrochloride. Optimization may be required based on the specific instrument and potential impurities.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA C18 column provides good retention for moderately polar compounds. The smaller particle size and dimensions are suitable for fast and efficient separations with modern UHPLC systems.[10][11]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte in positive ion mode, enhancing MS sensitivity, and helps to achieve good peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for a wide range of compounds.[12]
Gradient 5% to 95% B over 5 minutesA gradient elution is necessary to elute any potential impurities with different polarities and to clean the column after each injection.[4]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[13]
Injection Volume 2 µLA small injection volume minimizes band broadening and is suitable for the sensitivity of modern mass spectrometers.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine group on 5-methyl-1H-pyrazol-3-amine is readily protonated, making positive ion ESI the ideal choice for high sensitivity.
MS Scan Mode Full Scan (m/z 50-500)A full scan allows for the detection of the target compound and any unexpected impurities. The molecular weight of the free base is 97.12 g/mol .[14]
MS/MS Data-Dependent AcquisitionFor any detected impurities, data-dependent MS/MS can be triggered to obtain fragmentation patterns, aiding in their structural elucidation.[12]
Sample Preparation

A simple and robust sample preparation procedure is key to reliable results.

  • Stock Solution: Accurately weigh approximately 10 mg of the 5-methyl-1H-pyrazol-3-amine hydrochloride sample.

  • Dissolution: Dissolve the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Dilution: Further dilute the stock solution to a final concentration of approximately 10 µg/mL using the same diluent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates that could damage the LC system.[15]

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Dilution Dilute to Final Conc. Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject into LC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Detection (Full Scan) Ionization->Detection Fragmentation MS/MS Fragmentation (Impurities) Detection->Fragmentation Data-Dependent Impurity_ID Impurity Identification Fragmentation->Impurity_ID Integration Peak Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc

Caption: Workflow for purity validation of 5-methyl-1H-pyrazol-3-amine hydrochloride by LC-MS.

Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, other techniques also have their place in purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, structural information, or high throughput.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and specificity, provides molecular weight information, can identify unknown impurities.Higher cost and complexity compared to HPLC-UV.
HPLC-UV Chromatographic separation with detection based on UV absorbance.[4]Robust, reliable, and widely available. Good for quantitative analysis of known impurities with a chromophore.[16]Less sensitive than MS, requires impurities to have a UV chromophore, cannot identify unknown impurities.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.[17][18]Excellent for analyzing volatile impurities and residual solvents.[12]Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for polar compounds like 5-methyl-1H-pyrazol-3-amine.
Quantitative NMR (qNMR) Measures the analyte signal relative to a certified internal standard.[19][20]A primary analytical method that does not require a reference standard of the analyte itself.[21][22] Provides structural information.[23]Lower sensitivity compared to LC-MS, can be complex to set up and interpret, may not separate signals from structurally similar impurities.

Decision-Making Framework for Technique Selection

Technique_Selection Start Need to Validate Purity? Unknown_Impurities Are Unknown Impurities a Concern? Start->Unknown_Impurities Volatile_Impurities Are Volatile Impurities a Concern? Start->Volatile_Impurities Primary_Method Is a Primary Quantitative Method Required? Start->Primary_Method LCMS Use LC-MS Unknown_Impurities->LCMS Yes HPLCUV Use HPLC-UV Unknown_Impurities->HPLCUV No Volatile_Impurities->HPLCUV No GCMS Use GC-MS Volatile_Impurities->GCMS Yes Primary_Method->HPLCUV No qNMR Use qNMR Primary_Method->qNMR Yes

Caption: Decision tree for selecting the appropriate analytical technique for purity validation.

Adherence to Pharmacopeial Standards

For pharmaceutical applications, it is crucial to follow the guidelines set forth by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[13][24] These bodies provide detailed chapters on chromatographic techniques and system suitability requirements.[3][25][26][27] For instance, USP General Chapter <621> and Ph. Eur. chapter 2.2.46 provide harmonized standards for chromatography, including allowable adjustments to methods without the need for full revalidation.[10][11][13][25][26][27][28]

Conclusion

Validating the purity of 5-methyl-1H-pyrazol-3-amine hydrochloride is a critical step in ensuring the quality and safety of downstream products. LC-MS offers a powerful combination of separation and detection capabilities, making it an ideal choice for this purpose. Its high sensitivity and specificity allow for the confident detection and identification of impurities, providing a level of assurance that is often unmatched by other techniques. However, a thorough understanding of the strengths and weaknesses of alternative methods like HPLC-UV, GC-MS, and qNMR is essential for selecting the most appropriate analytical strategy based on the specific needs of the project. By adhering to established validation principles and pharmacopeial guidelines, researchers can ensure the generation of reliable and defensible purity data.

References

  • <621> CHROM
  • Understanding the L
  • ICH Guidelines for Analytical Method Valid
  • qNMR for Purity Determin
  • What is qNMR (quantit
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • Understanding ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • Ph. Eur. 2.2.29.
  • NMR characterization of small and large molecules.
  • <621> Chrom
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrazole Azo Dyes. Benchchem.
  • 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 | PDF. Scribd.
  • European Pharmacopoeia (Ph. Eur.) Methods. Phenomenex.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Overview of USP and Ph. Eur. Allowable Adjustments for HPLC Monograph Methods.
  • 5-Methyl-1H-pyrazol-3-amine hydrochloride | 133284-56-7. MilliporeSigma.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Improving solubility of pyrazole deriv
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL.
  • 5-METHYL-1H-PYRAZOLE-3-AMINE. gsrs.
  • Chemical structure of the selected pyrazole derivatives.
  • 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride AldrichCPR. Sigma-Aldrich.
  • 1240047-66-8|5-Methyl-1H-pyrazol-3-amine dihydrochloride. BLDpharm.
  • Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • 31230-17-8|5-Methyl-1H-pyrazol-3-amine|BLD Pharm. BLD Pharm.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Preprints.org.
  • Technical Support Center: Characterization of Impurities in Methyl 3-Amino-1H-Pyrazole-4-Carboxyl
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146. PubChem - NIH.
  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evalu

Sources

Comparative

A Comparative Guide to the Bioactivity Assessment of Scaffolds Derived from 5-Methyl-1H-Pyrazol-3-Amine: A Framework for Novel Biomaterial Evaluation

This guide provides a comprehensive framework for assessing the bioactivity of novel tissue engineering scaffolds derived from 5-methyl-1H-pyrazol-3-amine. Recognizing that this specific application represents a frontier...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the bioactivity of novel tissue engineering scaffolds derived from 5-methyl-1H-pyrazol-3-amine. Recognizing that this specific application represents a frontier in biomaterials science, this document establishes a rigorous comparative methodology. We will benchmark the hypothesized properties of pyrazole-based scaffolds against well-established materials, providing the scientific community with a robust workflow for their evaluation, from initial in vitro characterization to mechanistic pathway analysis.

The pyrazole ring is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This inherent bioactivity presents a compelling rationale for exploring its use in tissue engineering, where modulating the local biological response is critical for successful regeneration. By functionalizing a biomaterial scaffold with 5-methyl-1H-pyrazol-3-amine, we hypothesize the creation of a construct that not only provides structural support but also actively directs cellular behavior to enhance tissue repair.

Part 1: Comparative Analysis of Scaffolding Materials

The selection of a scaffold material is a critical decision in tissue engineering, dictated by the specific requirements of the target tissue. An ideal scaffold should be biocompatible, possess appropriate mechanical properties, exhibit a controlled degradation rate, and actively promote tissue regeneration (bioactivity).[4][5] While scaffolds derived from 5-methyl-1H-pyrazol-3-amine (hereafter "5-MPA") are currently theoretical, we can project their potential performance against current gold-standard materials.

Rationale for 5-MPA Scaffold Development

The primary motivation for developing 5-MPA scaffolds lies in the potential for creating an intrinsically "bioactive" material. Unlike inert polymers that often require the addition of growth factors, the pyrazole moiety could offer built-in therapeutic properties, such as modulating inflammation at the implant site, which is a crucial phase of wound healing.

Performance Comparison with Alternative Scaffolds

To provide context for the evaluation of a novel 5-MPA scaffold, we compare its hypothesized properties to three classes of widely used biomaterials: a natural polymer (Collagen), a synthetic polymer (PLGA), and a bioceramic (Bioactive Glass).

Parameter Hypothesized 5-MPA Scaffold Collagen Scaffold PLGA Scaffold Bioactive Glass Scaffold
Biocompatibility High (Expected, pending testing)Excellent[6]Good (Acidic byproducts can cause inflammation)[7]Excellent[8]
Bioactivity High (Hypothesized intrinsic anti-inflammatory & osteoinductive properties)Moderate (Excellent for cell attachment, but low osteoinductivity)[7]Low (Generally considered bio-inert)[7]High (Osteoinductive and osteoconductive)[8][9]
Mechanical Strength Tunable (Dependent on polymer backbone and crosslinking)Low[7]High (Tunable with copolymer ratio)[7]High (but brittle)[10]
Biodegradability Tunable (Dependent on polymer backbone)High (Enzymatic degradation)[4]High (Tunable via hydrolysis)[7]Variable (Surface reactivity and dissolution)
Source SyntheticNatural (Bovine, Porcine)[6]SyntheticSynthetic

Part 2: A Validated Workflow for Bioactivity Assessment

A systematic, multi-phase approach is essential to validate the bioactivity of any new scaffold material. The following workflow provides a self-validating system, where the results of each phase inform the progression to the next, ensuring a comprehensive evaluation.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Biocompatibility cluster_2 Phase 3: Mechanistic Analysis vitro_start Novel 5-MPA Scaffold viability Cell Viability & Proliferation (WST-1 / AlamarBlue Assay) vitro_start->viability Seed with Mesenchymal Stem Cells (MSCs) osteo Osteogenic Differentiation viability->osteo If non-cytotoxic ecm ECM Deposition & Mineralization (Alizarin Red S / Picro-Sirius Red) osteo->ecm Assess early (ALP) and late (mineralization) markers vivo_start Subcutaneous Implantation (Rodent Model) ecm->vivo_start If promising bioactivity histo Histological Analysis (H&E Staining) vivo_start->histo Explant at 7 & 28 days response Assess Foreign Body Response (Inflammation, Fibrosis, Neovascularization) histo->response pathway Signaling Pathway Analysis (qPCR / Western Blot) response->pathway If biocompatible target Identify Molecular Targets of 5-MPA pathway->target

Caption: A multi-phase workflow for evaluating novel scaffold bioactivity.

Phase 1: Detailed In Vitro Experimental Protocols

The initial phase focuses on assessing the fundamental interactions between the 5-MPA scaffold and relevant cell types, typically mesenchymal stem cells (MSCs) for bone tissue engineering applications.

This protocol determines if the scaffold material or its degradation byproducts are cytotoxic and if the scaffold supports cellular growth over time.[11][12]

  • Scaffold Preparation: Sterilize 5-MPA scaffolds (e.g., using ethylene oxide or 70% ethanol washes followed by UV exposure) and place them in a 24-well tissue culture plate. Pre-soak scaffolds in a complete culture medium for 24 hours.

  • Cell Seeding: Seed human MSCs directly onto the scaffolds at a density of 5 x 10⁴ cells per scaffold. Include control groups of cells seeded on tissue culture plastic and on a reference material scaffold (e.g., PLGA).

  • Incubation: Culture the cell-seeded scaffolds for 1, 3, and 7 days.

  • WST-1 Assay: At each time point, transfer scaffolds to a new plate. Add fresh culture medium containing 10% WST-1 reagent to each well.

  • Measurement: Incubate for 2-4 hours at 37°C. Measure the absorbance of the supernatant at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

  • Causality Check: An increase in absorbance over time indicates cell proliferation, confirming the scaffold is non-cytotoxic and supports cell growth.[13] A flat or decreasing curve suggests potential cytotoxicity or poor cell adhesion.

This assay measures the activity of ALP, a key early marker of osteogenic differentiation, indicating the scaffold's ability to guide stem cells toward a bone-forming lineage.[14]

  • Osteogenic Induction: Culture MSCs on scaffolds as described above, but use an osteogenic induction medium (e.g., DMEM supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid).

  • Sample Collection: After 7 and 14 days of culture, wash the scaffolds with PBS and transfer them to microcentrifuge tubes.

  • Cell Lysis: Add a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and lyse the cells using freeze-thaw cycles or sonication.

  • ALP Reaction: In a 96-well plate, mix a portion of the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.[15]

  • Measurement: Incubate at 37°C for 30-60 minutes. The conversion of pNPP to the yellow p-nitrophenol (pNP) by ALP is measured colorimetrically at 405 nm.[15]

  • Normalization: Quantify the total protein content in each lysate sample (e.g., using a BCA assay) and normalize the ALP activity to the total protein amount (U/mg protein).

  • Causality Check: A significant increase in normalized ALP activity on 5-MPA scaffolds compared to controls (cells on tissue culture plastic or an inert scaffold) provides strong evidence of the material's osteoinductive potential.[16]

This protocol visualizes and quantifies calcium deposition, a hallmark of late-stage osteogenic differentiation and functional bone matrix formation.[17]

  • Long-Term Culture: Culture MSCs on scaffolds in osteogenic medium for 21-28 days.

  • Fixation: Wash scaffolds with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.

  • Staining: Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes. This dye binds specifically to calcium deposits.

  • Imaging: Wash away excess dye and visualize the red-orange mineralized nodules using light microscopy.

  • Quantification (Optional): To quantify the staining, destain the scaffolds using a 10% cetylpyridinium chloride solution and measure the absorbance of the extracted dye at 562 nm.

  • Causality Check: The presence of intense Alizarin Red S staining confirms that the cells have progressed to mature, mineral-depositing osteoblasts, validating the scaffold's ability to support the full cascade of osteogenesis.

Phase 2: In Vivo Biocompatibility Assessment

In vitro results must be validated in a living system. A subcutaneous implantation model in a rodent is the standard first step to assess the material's biocompatibility and the local tissue response.[18][19][20]

  • Implantation: Sterilized scaffolds are surgically implanted into subcutaneous pockets on the dorsum of immunocompetent mice or rats.[19]

  • Explantation: After set time points (typically 7 and 28 days), the scaffolds and surrounding tissue are explanted.

  • Histological Analysis: The explanted tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • Evaluation: A pathologist evaluates the sections for key indicators of biocompatibility:

    • Inflammatory Response: Presence and type of immune cells (e.g., lymphocytes, macrophages, foreign body giant cells).[18]

    • Fibrous Capsule Formation: The thickness of the collagenous capsule that forms around the implant is a quantitative measure of the foreign body response.[19][21]

    • Neovascularization: The formation of new blood vessels within and around the scaffold, which is essential for tissue integration.[18]

  • Causality Check: A thin fibrous capsule with minimal chronic inflammation and robust vascularization indicates excellent biocompatibility.[22] Conversely, a thick capsule and a persistent inflammatory infiltrate suggest a poor tissue response.

Part 3: Unraveling the Mechanism - Signaling Pathway Analysis

A truly advanced scaffold actively communicates with cells. Understanding which signaling pathways are modulated by the 5-MPA scaffold provides mechanistic insight into its bioactivity and allows for future optimization. In bone regeneration, the BMP and Wnt signaling pathways are paramount.[23][24]

Key Osteogenic Signaling Pathways
  • BMP Signaling: Bone Morphogenetic Proteins (BMPs) are powerful growth factors that bind to cell surface receptors, initiating a signaling cascade through Smad proteins. This cascade leads to the nuclear translocation of Smad complexes, which activate the transcription of key osteogenic genes, most notably Runx2.[16][23] Runx2 is considered the master transcription factor for osteoblast differentiation.[25]

  • Wnt Signaling: The canonical Wnt pathway involves Wnt ligands binding to Frizzled receptors, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin partners with transcription factors to activate genes associated with cell proliferation and osteogenesis.[23][24]

These pathways are interconnected and crucial for bone formation. A superior bioactive scaffold should ideally promote the activation of these pathways.

G cluster_info Key Osteogenic Signaling Pathways BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR Wnt Wnt Ligand Fz Frizzled Receptor Wnt->Fz Smads Smad 1/5/8 BMPR->Smads Phosphorylation bCatenin β-catenin Fz->bCatenin Stabilization & Nuclear Translocation Runx2 Runx2 Smads->Runx2 Activation bCatenin->Runx2 Co-activation Osteogenesis Osteogenic Gene Expression (ALP, Osteocalcin) Runx2->Osteogenesis Transcription info_node

Caption: Interaction of BMP and Wnt signaling pathways in osteogenesis.

References

  • In vivo biocompatibility assessment of printed scaffolds (with and without ECM). (n.d.). Vertex AI Search.
  • Jiang, T., et al. (2020). Quantitative Evaluation of the In vivo Biocompatibility and Performance of Freeze-cast Tissue Scaffolds. Biomedical Materials, 15(5), 055003. [Link]

  • Warren, S. M., et al. (2003). Signaling pathways in osteogenesis and osteoclastogenesis: Lessons from cranial sutures and applications to regenerative medicine. Journal of Craniofacial Surgery, 14(5), 655-666. [Link]

  • Beltran-Vargas, N. E., et al. (2023). In vivo biocompatibility testing of nanoparticle-functionalized alginate-chitosan scaffolds for tissue engineering applications. Frontiers in Bioengineering and Biotechnology, 11, 1295704. [Link]

  • Jiang, T., et al. (2020). Quantitative evaluation of the in vivo biocompatibility and performance of freeze-cast tissue scaffolds. Johns Hopkins University.
  • Cell adherence, proliferation, and bioactivity evaluation of scaffolds.... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Berendsen, A. D., & Olsen, B. R. (2015). Review of Signaling Pathways Governing MSC Osteogenic and Adipogenic Differentiation. Histology and Histopathology, 30(5), 599-608. [Link]

  • Beltran-Vargas, N. E., et al. (2023).
  • Li, M., et al. (2022). Recent Advances in Enhancement Strategies for Osteogenic Differentiation of Mesenchymal Stem Cells in Bone Tissue Engineering. Frontiers in Cell and Developmental Biology, 10, 839352. [Link]

  • Li, Y., et al. (2021). Alkaline Phosphatase Staining and ALP Activity Measurement. Bio-protocol, 11(18), e4159. [Link]

  • Extracellular matrix composition. Quantification of ECM protein-covered... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • PROTEOMICS APPROACHES IN IDENTIFICATION OF KEY SIGNALLING PATHWAYS ASSOCIATED WITH COLLAGEN TYPE 1-INDUCED OSTEOGENIC DIFFERENTI. (n.d.). Universiti Sains Malaysia.
  • Signaling Pathways Driving MSC Osteogenesis: Mechanisms, Regulation, and Translational Applications. (2025). PubMed Central. [Link]

  • In Vitro Biological Properties Assessment of 3D-Printed Hydroxyapatite–Polylactic Acid Scaffolds Intended for Bone Regeneration. (2025). MDPI. [Link]

  • Quantification of local matrix deposition during muscle stem cell activation using engineered hydrogels. (2024). PubMed Central. [Link]

  • In Vitro Evaluation of Essential Mechanical Properties and Cell Behaviors of a Novel Polylactic-co-Glycolic Acid (PLGA)-Based Tubular Scaffold for Small-Diameter Vascular Tissue Engineering. (2017). MDPI. [Link]

  • Effects of scaffolds on cell proliferation in vitro. CCK-8 assays of... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • A Comparative Review of Natural and Synthetic Biopolymer Composite Scaffolds. (2021). ScienceOpen. [Link]

  • Chen, Q. Z., et al. (2008). Bioglass-derived glass-ceramic scaffolds: study of cell proliferation and scaffold degradation in vitro. Journal of Biomedical Materials Research Part A, 84(4), 1049-1059. [Link]

  • O'Brien, F. J. (2011). Scaffolding in tissue engineering: general approaches and tissue-specific considerations. European Cells & Materials, 21, 24-40. [Link]

  • Design Challenges in Polymeric Scaffolds for Tissue Engineering. (2021). Frontiers. [Link]

  • The biomaterialist's task: scaffold biomaterials and fabrication technologies. (2012). PubMed Central. [Link]

  • PYRAZOLE BEARING MOLECULES AS BIOACTIVE SCAFFOLDS: A REVIEW. (2020). Journal of the Chilean Chemical Society. [Link]

  • Minimum information about a bioactive entity (MIABE). (2015). ResearchGate. [Link]

  • pyrazole bearing molecules as bioactive scaffolds: a review. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Tools and Techniques Used for the Development of Scaffold for Bone Tissue Regeneration: A Detailed Review. (2024). MDPI. [Link]

  • Quantification of Extracellular Matrix Proteins from a Rat Lung Scaffold to Provide a Molecular Readout for Tissue Engineering. (n.d.). Scite.ai. Retrieved March 7, 2024, from [Link]

  • An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. (2021). Journal of Clinical and Scientific Research. [Link]

  • Click chemistry-based quantification of extracellular matrix turnover for drug screening and regenerative medicine. (2025). bioRxiv. [Link]

  • Alkaline Phosphatase Activity Colorimetric Assay Kit. (n.d.). Assay Genie. Retrieved March 7, 2024, from [Link]

  • Immobilization of Alkaline Phosphatase on Microporous Nanofibrous Fibrin Scaffolds for Bone Tissue Engineering. (2013). PubMed Central. [Link]

  • Pyrazole bearing molecules as bioactive scaffolds: A review. (2020). Dialnet. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. (2025). SpringerLink. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]

  • Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). (2021). WashU Medicine Research Profiles. [Link]

  • Quantification of collagen matrix deposition in 2D cell cultures. (2025). OPUS - BSZ. [Link]

  • Advances in bone tissue engineering using biomaterial based scaffolds, purine crosslinking and Wnt signaling. (2025). Open Exploration Publishing. [Link]

  • Recognized Consensus Standards: Medical Devices. (2020). FDA. [Link]

  • Standards and regulations for biomimetic scaffolds in clinical use. (2025). Patsnap Eureka. [Link]

  • Trends in bioactivity: inducing and detecting mineralization of regenerative polymeric scaffolds. (2024). PubMed Central. [Link]

  • Hydrogel-Based Scaffolds: Advancing Bone Regeneration Through Tissue Engineering. (2025). IntechOpen. [Link]

  • Recent advances of responsive scaffolds in bone tissue engineering. (2023). PubMed Central. [Link]

  • Advances and Challenges in Polymer-Based Scaffolds for Bone Tissue Engineering: A Path Towards Personalized Regenerative Medicine. (2024). PubMed Central. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Bone Tissue Engineering Scaffolds: Materials and Methods. (2022). PubMed Central. [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Trends in bioactivity: inducing and detecting mineralization of regenerative polymeric scaffolds. (2024). RSC Publishing. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). PubMed Central. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS. Retrieved March 7, 2024, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-methyl-1H-pyrazol-3-amine hydrochloride

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents. The integrity of our research is intrinsically linked to the safety of our laboratories and...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents. The integrity of our research is intrinsically linked to the safety of our laboratories and our commitment to environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-methyl-1H-pyrazol-3-amine hydrochloride (CAS No. 133284-56-7), ensuring compliance and safety. The procedures outlined are grounded in established safety data and best practices for hazardous waste management.

Core Principle: Hazard Identification and Risk Mitigation

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 5-methyl-1H-pyrazol-3-amine hydrochloride, and its free base form, are classified with specific hazards that dictate our disposal protocol.

  • Skin and Eye Irritation: The compound is categorized as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1][2][3][4][5] This necessitates the use of personal protective equipment to prevent direct contact.

  • Respiratory Irritation: It may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2][3][4][6] This is a critical factor, mandating that all handling and waste consolidation occur in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of dust or aerosols.[1][7][8][9]

  • Ingestion Hazard: The substance may be harmful if swallowed.[3][10]

  • Incompatibilities: It is incompatible with strong oxidizing agents, acids, and acid chlorides.[1][7][11][12][13] Co-mingling this waste with incompatible chemicals can lead to dangerous reactions, reinforcing the need for strict waste segregation.

Due to these hazards, 5-methyl-1H-pyrazol-3-amine hydrochloride must be treated as hazardous waste .[9][12][14][15] Disposal down the sanitary sewer or in common trash is strictly prohibited and illegal under regulations set by bodies such as the Environmental Protection Agency (EPA).[9][14][16]

Essential Safety Protocols: PPE and Handling

Before handling the chemical for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. The causality behind each piece of equipment is directly linked to the compound's hazard profile.

PPE Item Specification Rationale for Use
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes and airborne particles, as the compound is a serious eye irritant.[1][2][3][4][5][7][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, mitigating the risk of skin irritation.[1][7][8][17]
Body Protection A properly fastened laboratory coat.Protects against contamination of personal clothing.[1][8][9]
Respiratory Control All handling must be performed in a certified chemical fume hood or a well-ventilated area.Minimizes the inhalation of any dust from the solid compound, which can cause respiratory tract irritation.[1][6][7][8][9]

Step-by-Step Waste Collection and Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Protocol 3.1: Collection of Waste

  • Container Selection:

    • Select a leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[18] The container must have a tightly fitting screw cap.[1][7][8][19]

    • Ensure the container is clean and dry before use.

  • Waste Segregation:

    • Dedicate a specific waste container solely for 5-methyl-1H-pyrazol-3-amine hydrochloride and materials contaminated with it (e.g., weighing papers, gloves, pipette tips).

    • Crucially, do not mix this waste with other chemical streams , especially incompatible materials like strong oxidizing agents.[9][18]

  • Transferring Waste:

    • For Solid Waste: Carefully transfer the solid waste into the designated container, avoiding the generation of dust.[2][9][13] This must be done inside a chemical fume hood.

    • For Solutions: Pour the waste solution into the designated container. A funnel may be used but must be removed immediately after use; funnels cannot be left in the waste container opening.[18]

  • Labeling:

    • Immediately label the container with a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) office.

    • The label must, at a minimum, include:

      • The words "Hazardous Waste".[9][14][15]

      • The full chemical name: "5-methyl-1H-pyrazol-3-amine hydrochloride".

      • The approximate concentration and quantity.

      • The date of accumulation.

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[19][20]

    • Store the sealed container in a designated and secure hazardous waste accumulation area, such as a secondary containment bin within a ventilated cabinet.[9][11][14] This area should be away from heat or ignition sources.[7][8]

  • Final Disposal:

    • Once the container is approaching full (never more than 90% capacity[19]), or as per your institution's guidelines, arrange for pickup and disposal through your EHS office or a licensed chemical waste contractor.[7][9][14][21]

Disposal Decision Workflow

The following diagram illustrates the logical workflow from the point of waste generation to its final, safe disposal.

G Disposal Workflow for 5-methyl-1H-pyrazol-3-amine hydrochloride start Waste Generation (Solid or Solution) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Step 2: Work in a Chemical Fume Hood ppe->hood container Step 3: Select Compatible, Labeled Waste Container hood->container transfer Step 4: Transfer Waste (Avoid Dust/Splashes) container->transfer seal Step 5: Securely Seal Container transfer->seal storage Step 6: Store in Designated Hazardous Waste Area seal->storage contact_ehs Step 7: Arrange Pickup via EHS or Licensed Contractor storage->contact_ehs

Caption: Logical workflow for the safe disposal of 5-methyl-1H-pyrazol-3-amine hydrochloride waste.

Emergency Procedures for Accidental Release

Pre-planning is essential for a safe response to chemical spills.[22]

Protocol 5.1: Minor Spill Cleanup (Manageable by Lab Personnel)

  • Alert & Secure: Notify personnel in the immediate area.[23] Restrict access to the spill zone.

  • Assess: Ensure the spill is small and you have the proper training and materials to clean it up safely.

  • PPE: Wear the full PPE as described in Section 2.[23]

  • Contain & Absorb:

    • For solid spills, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7]

    • Carefully sweep up the material and place it in your designated hazardous waste container.[2][8][12][13] Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water.[22] Collect the cleaning materials and rinsate as hazardous waste.

  • Report: Inform your supervisor of the incident.

Protocol 5.2: Major Spill Response

A major spill is any quantity that you are not comfortable or equipped to handle, or one that presents an immediate fire or health hazard.

  • Evacuate: Immediately alert others and evacuate the laboratory, closing the doors behind you.[22]

  • Assist: Provide aid to any injured persons, removing them from the area if it is safe to do so.[22] Use an emergency eyewash or shower if there has been direct contact.[22]

  • Notify: Contact your institution's emergency number and the EHS office immediately. Provide the chemical name, location, and approximate quantity of the spill.

  • Isolate: Prevent re-entry into the affected area until emergency responders have cleared it.[22]

Decontamination of Empty Containers

Empty containers that once held 5-methyl-1H-pyrazol-3-amine hydrochloride must be decontaminated before they can be disposed of as non-hazardous glass or plastic waste.[15]

Protocol 6.1: Triple Rinsing

  • Initial Rinse: In a fume hood, rinse the empty container with a suitable solvent (e.g., water or ethanol) that can dissolve the chemical residue.

  • Collect Rinsate: Pour this first rinsate into your designated hazardous waste container.[15][18] This rinsate is considered hazardous.

  • Repeat: Repeat the rinsing process two more times, collecting all rinsate in the hazardous waste container.[18]

  • Drying: Allow the container to air dry completely in the fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label to prevent misidentification.[15]

  • Disposal: The clean, dry, and defaced container can now be disposed of in the appropriate laboratory glass or plastic recycling bin, according to your institution's policies.

References

  • BroadPharm. (2017, January 19).
  • Kishida Chemical Co., Ltd. (2023, December 21). Safety Data Sheet for 4-Ethyl-1H-pyrazol-3-amine hydrochloride.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet for 1-Methyl-1H-pyrazol-3-amine.
  • Fisher Scientific. (2023, August 24). Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • VWR. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
  • Angene Chemical. (2024, October 31). Safety Data Sheet for 4-[1-[(2S)-2-Aminopropyl]-1H-pyrazol-3-yl]-2-chlorobenzonitrile.
  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 3-Amino-5-methyl-1H-pyrazole.
  • Emory University Environmental Health and Safety Office. (2025, January 14). EHSO Manual 2025-2026: Spill Control/Emergency Response.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
  • Thermo Fisher Scientific. (2020, December 14).
  • Fisher Scientific. (2025, December 19).
  • Apollo Scientific. (2023, August 30). Safety Data Sheet for 5-Chloro-1H-pyrazol-3-amine.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 5-(Aminomethyl)-1-methyl-1H-pyrazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93146, 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link]

  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 3-Methyl-1H-pyrazole-5-carboxylic acid.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (2014, October 10).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
  • Emory University Environmental Health and Safety Office. (2025, December 22). EHSO Manual 2025-2026: Hazardous Waste.
  • TRC Companies, Inc. (2019, June 25).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1H-pyrazol-3-amine hydrochloride
Reactant of Route 2
5-methyl-1H-pyrazol-3-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.